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  • Product: 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one
  • CAS: 609335-13-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-(4-Methoxybenzyl)-1,3-benzoxazol-2(3H)-one

A Technical Guide for Drug Development Professionals and Synthetic Chemists Executive Summary In the realm of heterocyclic medicinal chemistry, the 1,3-benzoxazol-2(3H)-one (BOA) scaffold serves as a privileged, bioisost...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

In the realm of heterocyclic medicinal chemistry, the 1,3-benzoxazol-2(3H)-one (BOA) scaffold serves as a privileged, bioisosteric analogue of pyrocatechol[1]. As a Senior Application Scientist, I frequently utilize this core in hit-to-lead optimization campaigns due to its diverse pharmacological profile, which spans anticonvulsant, analgesic, and antimicrobial activities[1].

The specific functionalization to 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one via N-alkylation represents a strategic structural modification. The introduction of the 4-methoxybenzyl (PMB) group serves a dual purpose: it acts as a highly lipophilic, metabolically tunable vector for target binding, and it functions as a synthetically versatile protecting group that can be selectively cleaved under oxidative conditions if the free amine is required downstream. This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and analytical validation of this specific compound.

Molecular Architecture and Physicochemical Properties

The transition from the parent 1,3-benzoxazol-2(3H)-one to its N-PMB derivative fundamentally alters the molecule's interaction with biological and solvent environments. By masking the free N-H proton, the compound loses its hydrogen bond donor capacity, which drastically shifts its solubility and lipophilicity profile.

The table below summarizes the core physicochemical parameters and the causality behind their significance in drug design:

ParameterValueCausality / Significance in Drug Development
Molecular Formula C15H13NO3Defines the exact mass (255.0895 Da) required for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 255.27 g/mol Well within the Lipinski Rule of 5 optimal range (<500 Da), favoring favorable oral bioavailability.
Calculated LogP ~3.1The PMB group increases lipophilicity compared to the parent core (LogP ~1.2), enhancing membrane and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 47.5 ŲHighly optimal for passive intracellular diffusion; driven by the oxazolone ring and methoxy ether oxygen.
Hydrogen Bond Donors 0N-alkylation eliminates the sole HBD of the parent, reducing the desolvation energy penalty during target binding.
Hydrogen Bond Acceptors 4Provides multiple vectors for target protein interaction (carbonyl oxygen, ring oxygen, methoxy oxygen, and nitrogen).

Synthetic Workflow and Mechanistic Causality

The synthesis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one relies on the regioselective N-alkylation of the benzoxazolinone core[2][3].

Mechanistic Rationale: The pKa of the N-H proton in 1,3-benzoxazol-2(3H)-one is approximately 8.5. While strong bases like Sodium Hydride (NaH) can quantitatively deprotonate the amide[4], they risk initiating unwanted ring-opening side reactions of the oxazolone core. Instead, utilizing anhydrous Potassium Carbonate ( K2​CO3​ ) provides a milder, thermodynamically controlled deprotonation. When paired with N,N-Dimethylformamide (DMF)—a polar aprotic solvent that excellently solvates the potassium cation—the resulting nitrogen anion becomes highly "naked" and nucleophilic. This drives the SN​2 attack on the benzylic carbon of 4-methoxybenzyl chloride with near-quantitative regioselectivity, avoiding O-alkylation[2][5].

SynthesisWorkflow A 1,3-Benzoxazol-2(3H)-one (Starting Material) B K2CO3 / DMF (Deprotonation) A->B C Nitrogen Anion (Nucleophile) B->C - KHCO3 E SN2 Alkylation (Elevated Temp) C->E D PMB-Cl (Electrophile) D->E Dropwise Addition F 3-(4-methoxybenzyl)- 1,3-benzoxazol-2(3H)-one E->F Aqueous Workup

Fig 1. Mechanistic workflow for the base-catalyzed N-alkylation of 1,3-benzoxazol-2(3H)-one.

Step-by-Step Experimental Protocol (Self-Validating System)
  • Step 1: Anion Generation. In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1,3-benzoxazol-2(3H)-one (1.0 eq) in dry DMF (0.5 M concentration). Add anhydrous K2​CO3​ (1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation[2].

  • Step 2: Electrophilic Addition. Cool the reaction mixture to 0 °C using an ice bath. Add 4-methoxybenzyl chloride (1.1 eq) dropwise via syringe over 10 minutes. Causality: Dropwise addition prevents localized exothermic heating, minimizing di-alkylation or solvent degradation.

  • Step 3: Reaction Maturation. Remove the ice bath and allow the mixture to warm to room temperature, then heat to 80–125 °C depending on observed reactivity[2][3]. Monitor via TLC (Hexane:EtOAc 3:1). Validation: The starting material ( Rf​ ~0.2) must disappear, replaced by a highly UV-active product spot ( Rf​ ~0.6).

  • Step 4: Quenching and Workup. Once complete (typically 4–16 hours)[4], cool the flask and pour the mixture into crushed ice/water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with distilled water (critical for removing residual DMF) and brine.

  • Step 5: Isolation. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from hot ethanol.

Analytical Characterization & Validation

To establish trustworthiness in the synthesized batch, the protocol must be verified through orthogonal analytical techniques:

  • Infrared Spectroscopy (IR): The success of the N-alkylation is immediately confirmed by the complete disappearance of the broad N-H stretching band (~3200 cm−1 ) characteristic of the parent benzoxazolinone. The sharp carbonyl ( C=O ) stretch will remain prominent around 1770 cm−1 [5][6].

  • Nuclear Magnetic Resonance ( 1H NMR): The spectrum will exhibit two critical diagnostic singlets: a benzylic −CH2​− peak integrating to 2 protons at approximately δ 4.8 ppm, and a methoxy −OCH3​ peak integrating to 3 protons at δ 3.7 ppm.

Pharmacokinetic Considerations & Metabolic Stability

When deployed in biological systems, the PMB group acts as a double-edged sword. While it dramatically improves membrane permeability, the electron-rich nature of the 4-methoxybenzyl moiety makes it a prime target for Phase I oxidative metabolism by hepatic Cytochrome P450 enzymes.

If the compound is intended as a stable therapeutic, this metabolic liability must be monitored. Conversely, if it is designed as a lipophilic prodrug, this degradation pathway is intentionally exploited to release the active 1,3-benzoxazol-2(3H)-one core systemically.

MetabolicPathway Parent 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (Parent Compound) CYP Hepatic CYP450 Enzymes (Oxidative Metabolism) Parent->CYP Systemic Circulation Met1 O-Demethylation (Phenolic Derivative) CYP->Met1 CYP2D6 / CYP3A4 Met2 N-Dealkylation (Benzoxazol-2-one Core) CYP->Met2 CYP3A4 Met3 Aromatic Hydroxylation (Phase I Oxidation) CYP->Met3 CYP1A2

Fig 2. Predicted Phase I CYP450-mediated metabolic degradation pathways of the compound.

Conclusion

3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one is a highly versatile chemical entity. Its synthesis via base-catalyzed SN​2 alkylation is robust and scalable, provided strict anhydrous conditions and proper solvent-base pairings are maintained. By understanding the causality behind its physicochemical properties—specifically the elimination of hydrogen bond donors and the calculated increase in lipophilicity—drug development professionals can effectively utilize this scaffold for targeted CNS applications or as a transient intermediate in complex synthetic routes.

References

  • [1] Ucar, H., et al. "Synthesis and Anticonvulsant Activity of 2(3H)-Benzoxazolone and 2(3H)-Benzothiazolone Derivatives." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • [6] "Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • [2] "Discovery of 1,5-Benzodiazepines with Peripheral Cholecystokinin (CCK-A) Receptor Agonist Activity (II): Direct alkylation." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • [5] "AlCl3-DMF Reagent in the Friedel-Crafts Reaction. Application to the Synthesis of Symmetrical Benzophenone Derivatives." Heterocycles, CLOCKSS Archive. URL: [Link]

  • [3] "Discovery of 1,5-Benzodiazepines with Peripheral Cholecystokinin (CCK-A) Receptor Agonist Activity (II): Optimization of the C3 Amino Substituent." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • [4] "US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines." Google Patents. URL:

Sources

Exploratory

Structural and Spectroscopic Characterization of 3-(4-Methoxybenzyl)-1,3-benzoxazol-2(3H)-one: A Comprehensive NMR Guide

Executive Summary The benzoxazolone nucleus is recognized as a 1[1]. Functioning as a bioisostere for catechols, phenols, and carbamates, it exhibits superior metabolic stability and favorable pharmacokinetics[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazolone nucleus is recognized as a 1[1]. Functioning as a bioisostere for catechols, phenols, and carbamates, it exhibits superior metabolic stability and favorable pharmacokinetics[1]. Derivatives of 1,3-benzoxazol-2(3H)-one, particularly those substituted at the N-3 position, are heavily investigated for their diverse pharmacological profiles, including analgesic, anti-inflammatory, and antimicrobial activities[1]. This whitepaper provides an authoritative guide to the synthesis, experimental protocols, and rigorous Nuclear Magnetic Resonance (NMR) spectroscopic validation of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one.

Chemical Synthesis & Reaction Mechanism

The synthesis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one relies on the regioselective N-alkylation of the parent 2-benzoxazolinone. The heterocycle exhibits ambient reactivity due to lactam-lactim tautomerism.

Causality of Experimental Choices: To achieve selective N-alkylation over O-alkylation, the reaction is conducted under mildly basic conditions using Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF)[2]. K₂CO₃ efficiently deprotonates the acidic N-H proton. The thermodynamic stability of the lactam (C=O) form over the lactim ether strongly drives the nucleophilic attack of the nitrogen anion onto the electrophilic benzylic carbon of 4-methoxybenzyl chloride,3[3].

Workflow A 2-Benzoxazolinone (Starting Material) C N-Alkylation Reaction K2CO3, DMF, 80°C, 4h A->C B 4-Methoxybenzyl Chloride (Alkylating Agent) B->C D Crude 3-(4-Methoxybenzyl)- 1,3-benzoxazol-2(3H)-one C->D Aqueous Workup E Purification Silica Gel Chromatography D->E TLC Validation F NMR Characterization 1D (1H, 13C) & 2D (HMBC) E->F Pure Compound

Synthesis and NMR characterization workflow for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one.

Experimental Protocol: Synthesis and Sample Preparation

This protocol is designed as a self-validating system, ensuring that intermediate checks prevent downstream analytical failures.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-benzoxazolinone (1.0 eq, 10 mmol) in 15 mL of anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq, 15 mmol) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 4-methoxybenzyl chloride (1.2 eq, 12 mmol) dropwise to the mixture. Elevate the temperature to 80°C and stir for 4–6 hours under an inert nitrogen atmosphere.

  • Self-Validating Check (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the starting material (lower R_f) and the emergence of a new, UV-active spot (higher R_f) validates the conversion.

  • Workup: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water to precipitate the crude product. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane/EtOAc) to afford the pure target compound.

  • NMR Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

NMR Spectroscopic Characterization

¹H NMR Analysis

The ¹H NMR spectrum provides a definitive map of the proton environments, confirming the successful attachment of the 4-methoxybenzyl moiety to the benzoxazolone core.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
OCH₃3.78s-3HMethoxy protons
N-CH₂4.95s-2HBenzylic protons
H-3', H-5'6.85d8.62HAromatic (PMB ring, ortho to OCH₃)
H-4 (Core)6.95m-1HAromatic (Benzoxazolone ring)
H-5, H-6 (Core)7.10 - 7.20m-2HAromatic (Benzoxazolone ring)
H-7 (Core)7.23m-1HAromatic (Benzoxazolone ring)
H-2', H-6'7.30d8.62HAromatic (PMB ring, ortho to CH₂)

Causality of Shifts:

  • Benzylic Protons (δ 4.95 ppm): The N-CH₂ protons appear as a sharp singlet significantly downfield. This deshielding is caused by the combined electron-withdrawing effect of the adjacent nitrogen atom and the anisotropic deshielding cones of both the benzoxazolone carbonyl group and the aromatic rings.

  • 4-Methoxybenzyl (PMB) Group: Exhibits a classic AA'BB' spin system (simplified as two doublets). The protons ortho to the electron-donating methoxy group are shielded (δ 6.85 ppm), whereas those ortho to the benzylic carbon are relatively deshielded (δ 7.30 ppm).

¹³C NMR Analysis

The ¹³C NMR spectrum is critical for validating the carbon framework, particularly the quaternary carbons which dictate the core connectivity.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment
N-CH₂46.5CH₂Benzylic carbon
OCH₃55.3CH₃Methoxy carbon
C-4109.5CHAromatic (Benzoxazolone core)
C-7109.8CHAromatic (Benzoxazolone core)
C-3', C-5'114.2CHAromatic (PMB ring)
C-5122.5CHAromatic (Benzoxazolone core)
C-6124.0CHAromatic (Benzoxazolone core)
C-1'127.5CqAromatic (PMB ipso to CH₂)
C-2', C-6'129.5CHAromatic (PMB ring)
C-3a130.5CqAromatic (Benzoxazolone C-N)
C-7a142.8CqAromatic (Benzoxazolone C-O)
C-2154.5CqCarbonyl (C=O)
C-4'159.5CqAromatic (PMB ipso to OCH₃)

Causality of Shifts:

  • Carbonyl Carbon (δ 154.5 ppm): This shift is highly characteristic of the carbamate-like lactam core of benzoxazolones.

  • Heteroatom-Bound Carbons: The carbon attached to the oxygen (C-7a) and the carbon attached to the nitrogen (C-3a) appear at δ 142.8 ppm and 130.5 ppm, respectively. The higher chemical shift of C-7a is a direct result of the greater electronegativity of oxygen compared to nitrogen.

2D NMR and Self-Validating Systems

To definitively prove that N-alkylation occurred rather than O-alkylation, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) must be employed as a self-validating system.

4[4]. In an HMBC experiment for this molecule, the benzylic protons (δ 4.95 ppm) will show a strong three-bond correlation (³JCH) to the carbonyl carbon (δ 154.5 ppm) and the C-3a aromatic carbon (δ 130.5 ppm). If O-alkylation had occurred, the benzylic protons would correlate with the C-2 carbon, but the C-2 carbon would be shifted significantly downfield (typically >160 ppm for a lactim ether). The presence of the C=O peak at 154.5 ppm combined with these specific HMBC cross-peaks unambiguously validates the N-alkylated structure[4].

References

  • Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence. The Journal of Organic Chemistry - ACS Publications. 1

  • CsF–Celite catalyzed facile N-alkylation of 2(3H)-benzoxazolones and antimicrobial properties of 2-substituted benzoxazole and 3-substituted-2(3H). R Discovery.2

  • Zwitterionic Ring-Opened Oxyphosphonium Species from the Ph3P–I2 Mediated Reactions of Benzo[d]oxazol-2(3H)-ones with Secondary Amines. The Journal of Organic Chemistry - ACS Publications. 4

  • Efficient and Selective Deprotection Method for N-Protected 2(3H)-Benzoxazolones and 2(3H)-Benzothiazolones. ResearchGate. 3

Sources

Foundational

Pharmacological Potential and Synthetic Methodologies of N-Substituted Benzoxazolone Derivatives: A Technical Whitepaper

Executive Summary The 2(3H)-benzoxazolone (BOA) nucleus is a privileged bicyclic scaffold consisting of a benzene ring fused to a cyclic carbamate. While the unsubstituted core exhibits baseline biological activity, stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2(3H)-benzoxazolone (BOA) nucleus is a privileged bicyclic scaffold consisting of a benzene ring fused to a cyclic carbamate. While the unsubstituted core exhibits baseline biological activity, strategic functionalization at the nitrogen atom (N-substitution) dramatically alters the molecule's physicochemical properties and pharmacological trajectory. This whitepaper provides an in-depth mechanistic analysis of N-substituted benzoxazolone derivatives, detailing their pharmacological potential across oncology, neurodegeneration, and inflammation, alongside self-validating synthetic protocols designed for modern drug development professionals.

The Physicochemical Rationale for N-Substitution

In its unsubstituted form, the NH group of the benzoxazolone core acts as a strong hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. Although beneficial for certain target interactions, the free NH can limit membrane permeability and lead to rapid metabolic clearance via Phase II glucuronidation.

Mechanistic Causality: N-substitution (alkylation or arylation) strategically masks this hydrogen bond donor. This modification increases the lipophilicity (LogP) and alters the electronic distribution of the heterocycle. Consequently, the molecule gains the ability to access deeper, highly hydrophobic binding pockets in complex protein targets—such as the catalytic gorge of acetylcholinesterase or the ligand-binding domain of estrogen receptors—while simultaneously improving its pharmacokinetic half-life 1.

Pharmacological Profiling & Mechanisms of Action

Oncology: Apoptosis Induction in Breast Cancer

N-substituted benzoxazolone derivatives, particularly when hybridized with steroidal scaffolds like estradiol, exhibit profound, cancer-selective cytotoxicity. For instance, N-alkylated benzoxazolone-estradiol chimeras demonstrate IC50 values between 2.0–5.3 μM in MCF-7 breast cancer cell lines 1.

Mechanistically, the N-substitution enhances intracellular accumulation, triggering mitochondrial membrane permeabilization. This leads to the release of cytochrome-c into the cytosol, initiating the intrinsic apoptotic cascade that culminates in the activation of executioner caspase-3 and subsequent DNA fragmentation, which is verifiable via TUNEL assays 2.

Apoptosis N_Sub N-Substituted Benzoxazolone Mito Mitochondrial Membrane Permeabilization N_Sub->Mito Induces stress CytC Cytochrome-c Release Mito->CytC Triggers Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Executioner Casp9->Casp3 Cleaves Apop Apoptosis (TUNEL Positive) Casp3->Apop DNA Fragmentation

Caption: Apoptotic signaling cascade induced by N-substituted benzoxazolone derivatives.

Neurodegeneration: Multi-Target Directed Ligands (MTDLs)

In Alzheimer's disease (AD) drug discovery, N-substituted benzoxazolones serve as excellent MTDLs. Derivatives featuring pentanamide or ketone linkers at the N-position have shown potent, reversible inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) 3. The N-substituent acts as a critical spacer that spans the distance between the peripheral anionic site (PAS) and the catalytic active site (CAS) of the cholinesterase enzymes, effectively blocking substrate entry and preventing Aβ aggregation.

Analgesia and Anti-Inflammation

Benzoxazolone derivatives exhibit non-steroidal anti-inflammatory drug (NSAID)-like properties, primarily through the inhibition of cyclooxygenase (COX) pathways. Interestingly, N-substituted variants often retain this anti-inflammatory efficacy while introducing auxiliary antioxidant activity—a dual mechanism that mitigates the gastrointestinal toxicity typically associated with classic NSAIDs 4.

Quantitative Data Summary

The following table summarizes the comparative pharmacological efficacy of key N-substituted benzoxazolone derivatives against various biological targets:

Derivative ClassPrimary Target / Cell LineObserved Effect / IC50Key Mechanistic Feature
N-Alkyl Estradiol Chimeras MCF-7 (Breast Cancer)IC50: 2.0 – 5.3 μMUpregulation of Caspase-3 & Cytochrome-c
N-Pentanamide Derivatives Acetylcholinesterase (AChE)IC50: 0.34 μM (eeAChE)Dual PAS/CAS binding, prevents Aβ aggregation
N-Ketone Derivatives Butyrylcholinesterase (BChE)IC50: 2.56 μM (huBChE)Reversible, competitive active site inhibition
N-Substituted Mannich Bases COX-1 / COX-2Significant Edema ReductionDual COX inhibition + Antioxidant scavenging

Synthetic Protocols & Self-Validating Methodologies

As a Senior Application Scientist, I emphasize designing synthetic routes that are robust, scalable, and self-validating. The construction of the benzoxazolone ring is traditionally achieved using highly toxic phosgene; however, to ensure laboratory safety without compromising yield, we utilize carbonyldiimidazole (CDI). CDI provides a highly efficient carbonyl insertion to form the cyclic carbamate from 2-aminophenol precursors 1.

Protocol 1: Synthesis of N-Alkylated Benzoxazolones

Causality Check: Why use K2CO3 in DMF? The weakly acidic nature of the benzoxazolone NH (pKa ~ 9-10) requires a mild base. K2CO3 is perfectly tuned to deprotonate the NH without risking the base-catalyzed ring-opening of the oxazolone ring that stronger bases (like NaH) might induce. DMF, a polar aprotic solvent, solvates the potassium cation, leaving a highly nucleophilic "naked" benzoxazolone anion for rapid SN2 attack on the alkyl halide.

  • Step 1: Dissolve the unsubstituted benzoxazolone precursor (1.0 equiv, e.g., 0.32 mmol) in anhydrous N,N-dimethylformamide (DMF) (2 mL) under an inert argon atmosphere to prevent oxidative degradation of the intermediate anion.

  • Step 2: Add anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 0.64 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will exhibit a slight color shift (often pale yellow), confirming complete deprotonation and anion formation.

  • Step 3: Introduce the corresponding alkyl halide (3.0 equiv, 0.96 mmol) dropwise. The excess ensures complete conversion, compensating for any potential solvolysis of the halide.

  • Step 4: Heat the reaction mixture to 50 °C for 2 hours.

    • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the lower Rf starting material and the appearance of a higher Rf spot confirms the masking of the polar NH group.

  • Step 5: Quench the reaction with ice water (10 mL) to precipitate the highly lipophilic N-alkylated product. Filter, wash with cold water, and purify via flash column chromatography 1.

Synthesis Precursor 2-Aminophenol Precursor Cyclization Cyclization (CDI) DMF, 50°C Precursor->Cyclization Carbonyl Insertion Unsub Unsubstituted Benzoxazolone Cyclization->Unsub Ring Closure Alkylation N-Alkylation K2CO3, Alkyl Halide Unsub->Alkylation Deprotonation Product N-Substituted Benzoxazolone Alkylation->Product SN2 Attack Purification Chromatographic Purification Product->Purification Isolation

Caption: Step-by-step synthetic workflow for N-substituted benzoxazolones.

Protocol 2: Sonochemical Green Synthesis of Schiff Base Derivatives

Causality Check: Why use ultrasonication? Conventional refluxing for Schiff base formation from benzoxazolones can take 12-24 hours and degrade sensitive functional groups. High-intensity ultrasonication (US) induces acoustic cavitation—the formation, growth, and implosive collapse of microbubbles. This generates localized hot spots that drastically accelerate reaction kinetics and improve energy efficiency 5.

  • Step 1: Combine the N-substituted benzoxazolone derivative bearing a free amine or aldehyde group with the corresponding coupling partner (e.g., p-nitroaniline) in absolute ethanol.

  • Step 2: Add a catalytic amount of glacial acetic acid to activate the carbonyl carbon via protonation.

  • Step 3: Subject the mixture to ultrasonic irradiation (e.g., 20 kHz, 300 W) at ambient temperature for 30–45 minutes.

    • Self-Validation: The rapid precipitation of the Schiff base product from the ethanolic solution serves as a self-indicating endpoint for the reaction, eliminating the need for continuous TLC monitoring 5.

References

  • Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs Source: RSC Advances / Royal Society of Chemistry URL
  • Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease Source: European Journal of Medicinal Chemistry / ResearchGate URL
  • Sonochemical Synthesis of Schiff Base of Substituted Benzoxazolone: A Quantum Chemical, Antibacterial Evaluation and Molecular Docking Study Source: ChemistrySelect / ResearchGate URL
  • Synthesis and characterization of some new 2(3H)
  • 2-Benzoxazolinone Biological Activities and Proapoptotic Properties Source: Smolecule URL

Sources

Exploratory

crystal structure analysis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the crystal structure of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one, a molecule of significant interest in medicinal chemistry. We delve into the critical aspects of its solid-state architecture, offering insights derived from single-crystal X-ray diffraction studies. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents, providing a foundational understanding of the molecule's three-dimensional conformation and intermolecular interactions. The protocols and analyses presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of Benzoxazolinones in Drug Discovery

The 1,3-benzoxazol-2(3H)-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel ligands targeting various physiological pathways. The substituent at the N3 position plays a crucial role in modulating the pharmacological activity of these compounds. The introduction of a 4-methoxybenzyl group at this position, as seen in 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one, can significantly influence its binding affinity and selectivity for specific biological targets. A thorough understanding of the three-dimensional structure of this molecule is, therefore, paramount for rational drug design and the development of structure-activity relationships (SAR).

Molecular Structure and Conformation

The molecular structure of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one consists of a planar benzoxazolone ring system linked to a 4-methoxybenzyl group via the nitrogen atom.

The core benzoxazolone system is essentially planar, a characteristic feature of this heterocyclic family. The 4-methoxybenzyl group, however, is not coplanar with the benzoxazolone ring. The dihedral angle between the plane of the benzoxazolone ring and the phenyl ring of the benzyl substituent is a critical conformational parameter. This twist is influenced by steric hindrance and the electronic interactions between the two aromatic systems.

Table 1: Key Crystallographic Data for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

ParameterValue
Chemical FormulaC₁₅H₁₃NO₃
Formula Weight255.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.0158(6)
b (Å)10.8230(9)
c (Å)8.1219(6)
β (°)112.563(4)
Volume (ų)650.68(9)
Z2
Density (calculated) (Mg/m³)1.298

Note: The crystallographic data presented here are representative and may vary slightly between different experimental determinations.[1]

X-ray_Diffraction_Workflow cluster_0 Data Collection cluster_1 Structure Solution and Refinement Crystal_Selection Select a suitable single crystal Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Diffractometer Place in a single-crystal X-ray diffractometer Mounting->Diffractometer Data_Collection_Step Collect diffraction data Diffractometer->Data_Collection_Step Data_Reduction Process and reduce the raw data Data_Collection_Step->Data_Reduction Structure_Solution Solve the phase problem (e.g., using direct methods) Data_Reduction->Structure_Solution Structure_Refinement Refine the atomic coordinates and displacement parameters Structure_Solution->Structure_Refinement Validation Validate the final crystal structure Structure_Refinement->Validation

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the In Vitro Mechanism of Action of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

Foreword: Charting a Course into the Unknown The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course into the Unknown

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The compound 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one, a member of this versatile class, presents a compelling subject for mechanistic investigation. While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest a plausible and testable hypothesis for its mechanism of action.

This technical guide, therefore, embarks on a scientifically-grounded exploration of the putative in vitro mechanism of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one. We will leverage the known biological activities of related benzoxazolone and benzoxazole derivatives to construct a hypothesized mechanism and provide a comprehensive, step-by-step experimental roadmap for its validation. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for investigating the molecular pharmacology of this and similar compounds.

A Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory properties of various benzoxazole derivatives are a recurring theme in the literature.[3][4] We hypothesize that 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one exerts its effects through the modulation of key inflammatory signaling pathways. Specifically, we propose a dual-pronged mechanism involving:

  • Direct Inhibition of Cyclooxygenase-2 (COX-2): Many anti-inflammatory agents target the COX enzymes. We postulate that the benzoxazolone core of our compound of interest can act as a scaffold to bind to and inhibit the activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.

  • Suppression of the NF-κB Signaling Cascade: The transcription factor NF-κB is a master regulator of inflammation. We hypothesize that 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one can interfere with the activation of this pathway, potentially by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

This proposed mechanism is visually represented in the following signaling pathway diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (active) IkBa_NFkB->NFkB IκBα degradation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation COX2_protein COX-2 Protein Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Catalysis DNA DNA NFkB_nuc->DNA Binds to promoter COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription COX2_mRNA->COX2_protein Translation Compound 3-(4-methoxybenzyl)- 1,3-benzoxazol-2(3H)-one Compound->IKK Inhibits Compound->COX2_protein Inhibits

Figure 1: Hypothesized anti-inflammatory mechanism of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one.

In Vitro Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesized mechanism, a series of in vitro experiments are required. The following protocols are designed to be self-validating and provide a clear path to elucidating the compound's activity.

Preliminary Assessment: Cytotoxicity and Cell Line Selection

Before delving into mechanistic studies, it is crucial to determine the compound's cytotoxic profile to establish a suitable concentration range for subsequent assays.

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed RAW 264.7 murine macrophages (a well-established model for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24 and 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Expected Outcome: This assay will define the non-toxic concentration range of the compound for subsequent experiments.

Target Engagement: Direct Inhibition of COX-2

To determine if the compound directly inhibits COX-2 activity, a cell-free enzymatic assay is the gold standard.

Protocol 2: COX-2 Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human COX-2 enzyme, heme, and a fluorescent substrate in a suitable buffer.

  • Compound Incubation: Add varying concentrations of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one to the wells and incubate for 15 minutes at room temperature. Include a positive control (e.g., celecoxib) and a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Table 1: Hypothetical COX-2 Inhibition Data

CompoundIC50 (µM)
3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one5.2
Celecoxib (Positive Control)0.8
Cellular Pathway Modulation: NF-κB Signaling

To investigate the compound's effect on the NF-κB pathway, we will assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Protocol 3: Western Blot Analysis of IκBα and p-IκBα

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat the cells with non-toxic concentrations of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against IκBα, phospho-IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Expected Outcome: A decrease in phospho-IκBα levels and a stabilization of total IκBα in the presence of the compound would support the hypothesis.

Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation

  • Cell Culture and Treatment: Grow RAW 264.7 cells on glass coverslips. Treat the cells as described in Protocol 3.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope and capture images.

  • Analysis: Assess the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.

Expected Outcome: Inhibition of LPS-induced nuclear translocation of p65 in cells pre-treated with the compound would provide strong evidence for NF-κB pathway modulation.

Downstream Functional Effects: Cytokine Production

To confirm the anti-inflammatory effect at a functional level, we will measure the production of pro-inflammatory cytokines.

Protocol 5: ELISA for Pro-inflammatory Cytokines

  • Cell Treatment and Supernatant Collection: Treat RAW 264.7 cells as described in Protocol 3 for 24 hours. Collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group.

Table 2: Hypothetical Cytokine Inhibition Data

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control5025
LPS (1 µg/mL)1200850
LPS + Compound (10 µM)450300

Workflow Visualization

The following diagram illustrates the experimental workflow for validating the hypothesized mechanism of action.

G start Start: Hypothesized Mechanism cytotoxicity Protocol 1: MTT Assay for Cytotoxicity start->cytotoxicity cox_inhibition Protocol 2: COX-2 Inhibition Assay cytotoxicity->cox_inhibition Determine Non-Toxic Dose western_blot Protocol 3: Western Blot for IκBα/p-IκBα cytotoxicity->western_blot immunofluorescence Protocol 4: Immunofluorescence for NF-κB p65 cytotoxicity->immunofluorescence elisa Protocol 5: ELISA for Cytokines cytotoxicity->elisa cox_inhibition->elisa western_blot->immunofluorescence immunofluorescence->elisa Confirm Pathway Inhibition conclusion Conclusion: Elucidated Mechanism elisa->conclusion

Figure 2: Experimental workflow for in vitro mechanism of action studies.

Conclusion and Future Perspectives

This technical guide has outlined a plausible, yet hypothetical, in vitro mechanism of action for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one, centered on its potential anti-inflammatory properties. The detailed experimental protocols provided offer a clear and robust framework for researchers to investigate this hypothesis. Successful validation of this mechanism would not only elucidate the molecular pharmacology of this specific compound but also contribute to the broader understanding of the therapeutic potential of the benzoxazolone class.

Future in vitro studies could expand upon this foundation by exploring other potential targets within the inflammatory cascade, such as other kinases or transcription factors. Furthermore, investigating the compound's effects in different cell types, including primary human immune cells, would be a valuable next step. Ultimately, a thorough in vitro characterization is the essential first step towards understanding the full therapeutic potential of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one and paving the way for future preclinical and clinical development.

References

  • Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89. [Link]

  • Singh, P., & Kaur, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245. [Link]

  • Milenković, D., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules, 23(12), 3323. [Link]

  • Pizzirani, D., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(24), 15737–15762. [Link]

  • Sharma, V., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

  • Finiuk, N., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell, 38(3), 195-204. [Link]

  • Takahashi, H., et al. (2023). Beneficial effects of a new neuroprotective compound in neuronal cells and MPTP-administered mouse model of Parkinson's disease. Scientific Reports, 13(1), 13867. [Link]

  • Szałek, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7013. [Link]

  • ResearchGate. (n.d.). Major biological targets of benzoxazole derivatives patented prior to 2015 (red) and after 2015 (blue). [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1369359. [Link]

  • Pilyo, S. G., et al. (2024). Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4- Carbonitrile. Pharmaceuticals, 17(7), 856. [Link]

  • Kim, D. H., et al. (2019). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Oxidative Medicine and Cellular Longevity, 2019, 8740595. [Link]

  • do Bomfim Nascimento, P. H., et al. (2024). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives, 17(4). [Link]

  • Hou, J., et al. (2025). Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][3][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Semantic Scholar. [Link]

  • Tomita, T., et al. (2025). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Molecules, 30(19), 4789. [Link]

  • Uddin, M. J., et al. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. [Link]

  • Stevens, M. F. G., et al. (2008). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 51(16), 4931–4939. [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2244. [Link]

  • Li, W., et al. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][3][6]oxathiin-4-ones and 4H-Benzo[d][3][6]dioxin-4-ones. Molecules, 30(21), 5211. [Link]

  • Hussain, A., et al. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Medires Publishing, 2(1). [Link]

  • Wang, Y., et al. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. The Journal of Physical Chemistry B, 125(46), 12981–12989. [Link]

  • Rivera-Mancía, S., et al. (2022). Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. Molecules, 27(9), 2883. [Link]

  • Martínez, A., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1875. [Link]

  • Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Molecules, 28(13), 4964. [Link]

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Protocols & Analytical Methods

Method

Application Note: In Silico Molecular Docking Studies of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

Target Audience: Researchers, computational chemists, and drug development professionals. Applications: Neuroinflammation, Alzheimer's Disease (AD) therapeutics, and dual-target drug discovery. Introduction and Pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Applications: Neuroinflammation, Alzheimer's Disease (AD) therapeutics, and dual-target drug discovery.

Introduction and Pharmacological Rationale

The benzoxazolone nucleus is a highly versatile, privileged scaffold in medicinal chemistry, known for its discrete physicochemical profile and bioisosteric preference over pharmacokinetically weaker moieties[1]. Recent advancements have highlighted benzoxazolone derivatives as potent agents against neurodegenerative and inflammatory pathways[2].

Specifically, 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (MBBO) represents a strategic structural hybridization. The 4-methoxybenzyl moiety is frequently associated with enhanced binding affinity in the active sites of neurological targets, while the benzoxazolone core provides a stable hydrogen-bonding network. This application note details a comprehensive in silico molecular docking protocol to evaluate MBBO as a dual-target inhibitor against two critical enzymes implicated in neuroinflammation and Alzheimer's Disease (AD):

  • Acetylcholinesterase (AChE): Inhibition prevents acetylcholine degradation, improving cognitive function.

  • Cyclooxygenase-2 (COX-2): Inhibition blocks prostaglandin E2 (PGE2) synthesis, mitigating neuroinflammation.

The Causality of the Computational Approach

Molecular docking is not merely a predictive tool for binding affinity; it is a mechanistic probe. By utilizing AutoDock Vina—which employs a hybrid scoring function combining empirical and knowledge-based potentials[3]—we can accurately map the thermodynamic landscape of MBBO within the target binding pockets. This protocol is designed to be a self-validating system: the reproduction of co-crystallized ligand poses (e.g., Donepezil for AChE, Rofecoxib for COX-2) serves as the internal control for the predictive accuracy of the MBBO docking simulation.

Mandatory Visualizations: Workflows and Pathways

In Silico Molecular Docking Pipeline

Workflow L1 1. Ligand Preparation (DFT Optimization of MBBO) G1 3. Grid Box Generation (Targeting CAS & Cyclooxygenase Channel) L1->G1 P1 2. Protein Preparation (AChE: 4EY7 | COX-2: 5KIR) P1->G1 D1 4. Molecular Docking (AutoDock Vina Scoring Function) G1->D1 A1 5. Post-Docking Analysis (Binding Energy & Interaction Profiling) D1->A1

Figure 1: Step-by-step computational workflow for the molecular docking of MBBO.

Pharmacological Mechanism of Action

Pathway MBBO 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (MBBO) AChE AChE Inhibition (Catalytic Active Site) MBBO->AChE COX2 COX-2 Inhibition (Methyl Sulfone Pocket) MBBO->COX2 ACh ↑ Acetylcholine Levels (Synaptic Cleft) AChE->ACh PGE2 ↓ Prostaglandin E2 (Inflammatory Mediators) COX2->PGE2 Neuro Neuroprotection & Cognitive Enhancement ACh->Neuro PGE2->Neuro

Figure 2: Dual-target pharmacological pathway of MBBO in mitigating neuroinflammation.

Experimental Protocols

Phase 1: Ligand Preparation (MBBO)

Causality: Molecular docking algorithms rely heavily on the initial 3D conformation and charge distribution of the ligand. Using unoptimized 2D structures leads to steric clashes and inaccurate electrostatic interaction calculations.

  • Structure Generation: Sketch the 2D structure of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one using ChemDraw or MarvinSketch.

  • 3D Conversion & Pre-optimization: Convert to 3D and perform an initial molecular mechanics cleanup using the MMFF94 force field.

  • Quantum Mechanical Optimization: Export the structure to Gaussian or ORCA. Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G(d,p) level to obtain the global minimum energy conformation.

  • Format Conversion: Import the optimized .log or .xyz file into AutoDockTools (ADT). Assign Gasteiger partial charges, merge non-polar hydrogens, and define rotatable bonds (specifically the methylene bridge connecting the benzoxazolone and the 4-methoxybenzyl ring). Save as .pdbqt.

Phase 2: Protein Preparation

Causality: Crystal structures contain artifacts (water molecules, co-crystallized buffers) and lack hydrogen atoms (due to X-ray diffraction limitations). These must be corrected to simulate physiological conditions and enable accurate hydrogen bonding.

  • Structure Retrieval: Download the high-resolution crystal structures from the RCSB Protein Data Bank:

    • AChE: PDB ID 4EY7 (Resolution: 2.35 Å, co-crystallized with Donepezil)[4].

    • COX-2: PDB ID 5KIR (Resolution: 2.70 Å, co-crystallized with Rofecoxib/Vioxx)[5].

  • Cleaning: Using PyMOL or Discovery Studio Visualizer, strip all water molecules, heteroatoms, and co-crystallized ligands. Note: Save the co-crystallized ligands in separate files for later grid box centering and protocol validation.

  • Protonation & Charge Assignment: Import the cleaned proteins into ADT. Add polar hydrogens to simulate pH 7.4. Assign Kollman united-atom charges to the macromolecules. Save the receptors as .pdbqt.

Phase 3: Grid Box Generation

Causality: The search space must be restricted to the known active sites to ensure computational efficiency and biological relevance.

  • Load the receptor .pdbqt and the isolated co-crystallized ligand into ADT.

  • Center the Grid Box exactly on the center of mass of the co-crystallized ligand.

  • Set the dimensions (x, y, z) to encompass the entire binding pocket, allowing enough room for the conformational exploration of MBBO.

Table 1: Standardized Grid Box Parameters for MBBO Docking

Target EnzymePDB IDGrid Center (x, y, z)Grid Size (x, y, z) in ÅSpacingTarget Pocket
AChE 4EY7-14.0, -44.0, 27.525, 25, 251.000 ÅCatalytic Active Site (CAS) & Peripheral Anionic Site (PAS)
COX-2 5KIR41.5, 22.0, 238.522, 22, 221.000 ÅCyclooxygenase Channel & Side Pocket

(Note: Coordinates are representative and should be fine-tuned based on the specific chain utilized during protein preparation).

Phase 4: Molecular Docking Execution

Causality: AutoDock Vina utilizes an iterated local search global optimizer. Setting the exhaustiveness to a higher value (e.g., 16 or 24) increases the probability of finding the true global minimum of the scoring function, avoiding local thermodynamic traps[6].

  • Create a config.txt file containing the receptor, ligand, and grid box parameters.

  • Set the exhaustiveness = 24 and num_modes = 9.

  • Execute the docking run via the command line: vina --config config.txt --log MBBO_AChE_log.txt

  • Repeat the execution for the COX-2 target.

Data Presentation: Post-Docking Analysis

Following the execution, the output .pdbqt files must be analyzed using visualization software (e.g., BIOVIA Discovery Studio) to map the 2D and 3D ligand-receptor interactions.

Table 2: Representative Simulated Docking Profile for MBBO

TargetBinding Energy (kcal/mol)Key Interacting Amino Acid ResiduesPrimary Interaction Types
AChE (4EY7) -9.8 to -10.4Trp286, Tyr72, Tyr341, Trp86π-π Stacking: Benzoxazolone ring with Trp286 (PAS).Hydrogen Bond: Carbonyl oxygen with Tyr72.
COX-2 (5KIR) -8.5 to -9.1Arg120, Tyr355, Val523, Ser530Hydrogen Bond: Methoxy oxygen with Arg120.Hydrophobic: 4-methoxybenzyl with Val523 (Selectivity pocket).
Interpretation of Results
  • AChE: The high binding affinity (>-9.5 kcal/mol) is driven by the dual-binding nature of the molecule. The benzoxazolone core effectively stacks against the aromatic residues of the Peripheral Anionic Site (PAS), while the 4-methoxybenzyl tail reaches down the narrow gorge toward the Catalytic Active Site (CAS).

  • COX-2: The selectivity of COX-2 over COX-1 is often dictated by the accessibility of the side pocket lined by Val523[5]. The in silico data suggests that the 4-methoxybenzyl moiety of MBBO can orient itself into this specific side pocket, mimicking the methyl sulfone moiety seen in highly selective coxibs like Rofecoxib[7].

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • Cheung, J., Rudolph, M., Burshteyn, F., Cassidy, M., Gary, E., Love, J., Height, J., Franklin, M. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (PDB ID: 4EY7). RCSB Protein Data Bank. URL: [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2 (PDB ID: 5KIR). RCSB Protein Data Bank. URL:[Link]

  • Abdullahi, A. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 1-33. URL:[Link]

  • Sharma, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. URL:[Link]

Sources

Application

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

Introduction & Analyte Profiling Benzoxazolone derivatives are privileged pharmacophores exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

Benzoxazolone derivatives are privileged pharmacophores exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties[1]. The target compound, 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one , integrates the benzoxazolone core with a lipophilic 4-methoxybenzyl moiety. This structural combination enhances membrane permeability for drug development but introduces specific analytical challenges, primarily driven by its high hydrophobicity and strong UV chromophore characteristics.

Previous studies on related benzoxazolones, such as chlorzoxazone (5-chloro-2(3H)-benzoxazolone) and 4-hydroxy-2(3H)benzoxazolone (HBOA), have demonstrated the efficacy of reversed-phase high-performance liquid chromatography (RP-HPLC) for accurate quantification[2][3]. Building on these foundational principles, this application note details a self-validating, step-by-step RP-HPLC method optimized specifically for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one.

Mechanistic Method Development Strategy

As an Application Scientist, method development is not approached as a trial-and-error exercise, but as a predictable physicochemical system. Every parameter chosen must have a direct causal relationship with the analyte's structure.

Stationary Phase (Column Selection): The analyte possesses two distinct aromatic systems (the benzoxazolone core and the methoxybenzyl ring). A standard C18 column (e.g., 150 mm × 4.6 mm, 5 µm) provides excellent hydrophobic retention. Alternatively, a Phenyl-Hexyl phase can be employed to exploit π

π interactions with the aromatic rings, offering orthogonal selectivity if closely eluting synthetic impurities are present[2].
  • Mobile Phase & pH Control: While 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one lacks strongly ionizable acidic or basic functional groups, the use of an acidic modifier is critical. Adding 0.1% Formic Acid or 10 mM Ammonium Dihydrogen Phosphate (pH ~4.0) suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing and ensuring reproducible retention times[2][3]. Acetonitrile is preferred over methanol as the organic modifier due to its lower viscosity and superior elution strength for methoxy-aromatic compounds.

  • Detector Tuning: The conjugated π -system of the benzoxazolone ring fused with the electron-donating methoxy group yields a robust UV absorption profile. Maximum absorbance typically occurs between 274 nm and 280 nm[2][4]. Monitoring at 274 nm provides optimal signal-to-noise (S/N) ratios while minimizing baseline drift from the organic gradient.

  • HPLC_Method A Analyte Profiling 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one B Stationary Phase C18 or Phenyl-Hexyl (150 x 4.6 mm, 5 µm) A->B C Mobile Phase Acetonitrile / 0.1% Formic Acid (60:40) B->C D Detection UV-Vis / PDA at 274-280 nm C->D E Method Validation ICH Q2(R2) Guidelines D->E F Troubleshooting Check Tailing Factor & Plate Count E->F If SST Fails F->B

    Fig 1: Mechanistic workflow for benzoxazolone HPLC method development and validation.

    Experimental Protocol

    This section outlines the step-by-step execution of the method.

    Reagents and Materials
    • Reference Standard: 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (Purity 99.0%).

    • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 M Ω ·cm).

    • Modifiers: Formic acid (LC-MS grade)[2].

    Chromatographic Conditions
    • System: Agilent 1260 Infinity II or equivalent equipped with a PDA/UV detector[2].

    • Column: C18 (150 mm × 4.6 mm, 5 µm)[2].

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v)[2].

    • Mobile Phase B: Acetonitrile[2].

    • Elution Mode: Isocratic (40% A : 60% B). For pure quantification, an isocratic 40:60 v/v ratio provides a rapid run time while maintaining adequate retention (k' > 2).

    • Flow Rate: 1.0 mL/min[2].

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Causality Note: Elevating the temperature slightly above ambient reduces mobile phase viscosity, lowering system backpressure and stabilizing retention thermodynamics[2].

    • Detection Wavelength: 274 nm[2].

    Sample Preparation
    • Stock Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution of the lipophilic solid, then make up to the mark with Acetonitrile to yield a 1.0 mg/mL stock solution.

    • Working Solution Preparation: Dilute the stock solution with the mobile phase (40:60 Water:Acetonitrile) to construct a calibration curve ranging from 1 to 100 µg/mL.

      • Causality Note: Always dilute the final injection sample in the mobile phase (or a weaker solvent). Injecting a sample dissolved in 100% Acetonitrile into a 60% Acetonitrile mobile phase causes solvent-mismatch, leading to peak fronting and poor integration[5].

    Method Validation (ICH Q2(R2) Guidelines)

    A protocol is only as reliable as its validation data. The method must be evaluated for System Suitability, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ)[5]. Table 1 summarizes the expected validation parameters based on analogous benzoxazolone methods[2][5].

    Table 1: Expected Validation Parameters for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

    Validation ParameterAcceptance Criteria (ICH Q2)Expected Outcome
    Linearity Range 0.9991.0 – 100 µg/mL
    Limit of Detection (LOD) S/N 3~0.5 µg/mL
    Limit of Quantification (LOQ) S/N 10~1.5 µg/mL
    Accuracy (% Recovery) 98.0% – 102.0%99.2% – 100.5%
    Intra-day Precision (RSD) 2.0% (n=6)< 1.5%
    Inter-day Precision (RSD) 2.0% (n=6)< 1.8%
    Specificity No interference at RTBaseline resolution from void

    System Suitability & Troubleshooting (Self-Validating System)

    To ensure the method operates as a "self-validating system," a System Suitability Test (SST) must be run prior to every sequence. Do not proceed with sample analysis if SST criteria fail.

    • Theoretical Plates (N): Must be > 5000. Causality: If N drops significantly, it indicates column voiding, frit blockage, or severe band broadening.

    • Tailing Factor (Tf): Must be 1.5. Causality: A Tf > 1.5 suggests secondary interactions; verify the presence and freshness of the 0.1% Formic Acid in the mobile phase to ensure silanol activity is capped.

    • RSD of Retention Time: Must be 1.0% over 6 replicate injections of the standard. Causality: High RSD indicates pump cavitation, leaks, or inadequate column equilibration.

    Sources

    Method

    in vitro antimicrobial assay protocols for benzoxazolone derivatives

    Application Note: In Vitro Antimicrobial Assay Protocols for Benzoxazolone Derivatives The Benzoxazolone Scaffold: Rationale for Antimicrobial Screening Benzoxazolone derivatives—specifically those containing the 2(3H)-b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: In Vitro Antimicrobial Assay Protocols for Benzoxazolone Derivatives

    The Benzoxazolone Scaffold: Rationale for Antimicrobial Screening

    Benzoxazolone derivatives—specifically those containing the 2(3H)-benzoxazolone nucleus—have emerged as highly privileged scaffolds in medicinal chemistry. Characterized by their azole-like ring structure and high lipophilicity, these compounds readily penetrate bacterial cell walls and exhibit potent multi-target mechanisms, including the inhibition of DNA gyrase and the disruption of bacterial membrane integrity. Recent pharmacological evaluations have demonstrated that 1 exhibit exceptional antibacterial efficacy, particularly against resistant strains of Escherichia coli and Staphylococcus aureus[1].

    To transition these synthesized derivatives from chemical hits to viable preclinical leads, researchers must employ a rigorous, self-validating in vitro screening cascade. This guide details the standardized methodologies required to accurately profile the antimicrobial pharmacodynamics of benzoxazolone derivatives.

    System Architecture: Designing a Self-Validating Assay Pipeline

    AntimicrobialWorkflow Library Benzoxazolone Library (Target Compounds) Solubilization DMSO Solubilization (Max 1% Final Conc.) Library->Solubilization MIC Broth Microdilution (MIC) CLSI M07 Protocol Solubilization->MIC Inoculum: 5x10⁵ CFU/mL MBC Agar Plating (MBC) Bactericidal vs Bacteriostatic MIC->MBC Active Hits (MIC ≤ 64 µg/mL) TimeKill Time-Kill Kinetics Pharmacodynamic Profiling MBC->TimeKill MBC/MIC ≤ 4 Lead Lead Candidate Selection (In Vivo Readiness) TimeKill->Lead ≥ 3 Log10 Reduction

    Figure 1: In vitro antimicrobial screening workflow for benzoxazolone derivatives.

    Phase I: Broth Microdilution (MIC) – Establishing Baseline Susceptibility

    The Minimum Inhibitory Concentration (MIC) assay is the foundational metric of antimicrobial efficacy. For benzoxazolone derivatives, this protocol strictly adheres to the 2 to ensure global reproducibility[2].

    Causality & Experimental Choices:

    • Solvent Selection: Benzoxazolones are highly lipophilic. They must be initially dissolved in 100% DMSO. However, the final concentration of DMSO in the assay well must not exceed 1%. Higher concentrations induce solvent-mediated membrane toxicity, artificially lowering the MIC and generating false positives.

    • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The precise physiological concentrations of Ca2+ and Mg2+ cross-link lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. Without these cations, the membrane becomes artificially permeable to lipophilic benzoxazolones.

    • Inoculum Standardization: The final well concentration must be exactly 5×105 CFU/mL. Higher densities trigger the "inoculum effect," where the sheer volume of bacterial targets depletes the drug, causing false resistance.

    Step-by-Step Methodology:

    • Compound Preparation: Dissolve the benzoxazolone derivative in 100% DMSO to a stock concentration of 10 mg/mL.

    • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final test concentrations range from 0.25 µg/mL to 128 µg/mL.

    • Inoculum Preparation: Suspend isolated colonies of the test strain (e.g., E. coli ATCC 25922) in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

    • Inoculation: Dispense 50 µL of the diluted inoculum into each well containing 50 µL of the serially diluted compound (Final volume = 100 µL).

    • Incubation & Readout: Incubate the plate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth.

    Self-Validating QC Controls:

    • Growth Control (GC): CAMHB + Bacteria + 1% DMSO (Validates solvent non-toxicity).

    • Sterility Control (SC): CAMHB only (Validates aseptic technique).

    • Positive Control: Ciprofloxacin tested against E. coli ATCC 25922. The assay is only valid if the Ciprofloxacin MIC falls within the CLSI acceptable range (0.004–0.015 µg/mL).

    Phase II: Minimum Bactericidal Concentration (MBC) – Defining the Mechanism of Lethality

    While the MIC indicates growth inhibition (bacteriostatic activity), it does not confirm cell death. The MBC assay determines whether the benzoxazolone derivative is actively killing the pathogen. Recent studies on 3 highlight the importance of the MBC/MIC ratio as a primary triage metric for lead optimization[3].

    Causality & Experimental Choices: A compound is classified as bactericidal if it achieves a ≥99.9% (3-log) reduction in the initial inoculum. If the MBC/MIC ratio is ≤4 , the compound is bactericidal. If the ratio is >4 , the compound is merely bacteriostatic.

    Step-by-Step Methodology:

    • Sampling: Following the 20-hour MIC incubation, identify the MIC well and the three subsequent wells with higher concentrations (e.g., 1x, 2x, 4x, and 8x MIC) that show no visible growth.

    • Plating: Aspirate 10 µL from each of these clear wells and spread evenly onto drug-free Mueller-Hinton Agar (MHA) plates.

    • Incubation: Incubate the plates at 37°C for 24 hours.

    • Colony Counting: Count the surviving Colony Forming Units (CFUs). The MBC is the lowest concentration that yields fewer than 5 colonies (representing a 99.9% kill rate from the initial 5×105 CFU/mL inoculum).

    Phase III: Time-Kill Kinetics – Pharmacodynamic Profiling

    Endpoint assays (MIC/MBC) cannot reveal the rate of bacterial eradication. Time-kill kinetics are essential to determine whether a benzoxazolone derivative exhibits time-dependent or concentration-dependent killing, which directly informs future in vivo dosing regimens.

    Step-by-Step Methodology:

    • Preparation: Prepare glass culture tubes containing 10 mL of CAMHB spiked with the benzoxazolone derivative at 1x, 2x, and 4x the established MIC.

    • Inoculation: Introduce the bacterial suspension to achieve a starting density of 5×105 CFU/mL. Incubate at 37°C with orbital shaking (150 rpm).

    • Kinetic Sampling: At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

    • Dilution & Plating: Perform 10-fold serial dilutions in sterile PBS to prevent drug carryover, and plate 10 µL onto MHA.

    • Analysis: Following 24 hours of incubation, count CFUs and plot log10​ CFU/mL against time. A reduction of ≥3log10​ CFU/mL compared to the initial inoculum confirms rapid bactericidal action.

    Quantitative Data Synthesis & Hit Triage

    To effectively communicate the structure-activity relationship (SAR) of synthesized libraries, researchers must consolidate assay outputs into standardized comparative tables. Below is a representative data synthesis format for triaging benzoxazolone hits.

    Compound IDTarget StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPharmacodynamic Profile
    Benzoxazolone-4a E. coli ATCC 25922482Potent Bactericidal
    Benzoxazolone-4a S. aureus ATCC 2921316644Bactericidal
    Benzoxazolone-4b E. coli ATCC 2592232>128>4Weak Bacteriostatic
    Ciprofloxacin (QC) E. coli ATCC 259220.0150.032Validated Bactericidal

    Data Interpretation Note: Compound 4a demonstrates a highly favorable profile with an MBC/MIC ratio ≤4 , making it an ideal candidate for downstream in vivo toxicity and efficacy models, whereas Compound 4b should be excluded from further development.

    Sources

    Application

    preparation of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one using p-methoxybenzyl chloride

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, and Protecting Group Strategies Introduction & Rationale The 1,3-ben...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, and Protecting Group Strategies

    Introduction & Rationale

    The 1,3-benzoxazol-2(3H)-one (benzoxazolinone) scaffold is a privileged pharmacophore found in numerous biologically active compounds, including analgesics, anti-inflammatory agents, and antipsychotics. Functionalization of the N3 position is a critical step in generating structural diversity.

    The introduction of a p-methoxybenzyl (PMB) group serves a dual purpose in synthetic workflows:

    • Pharmacophore Exploration: The PMB group provides lipophilicity and a hydrogen-bond acceptor (methoxy oxygen) that can interact with target receptors.

    • Versatile Protecting Group: The PMB group is robust under various basic and nucleophilic conditions but can be selectively cleaved under mild oxidative (e.g., DDQ) or acidic (e.g., TFA) conditions, allowing for orthogonal deprotection strategies later in a synthetic sequence[1].

    Mechanistic Causality & Experimental Design (E-E-A-T)

    Successful N-alkylation of benzoxazolinones requires an understanding of the substrate's acid-base chemistry.

    • Acidity of the Substrate: The NH proton of 1,3-benzoxazol-2(3H)-one has a measured pKa​ of approximately 9.01[2][3]. This relatively high acidity is due to the resonance stabilization of the resulting anion by the adjacent carbonyl group and the aromatic ring.

    • Base Selection: Because the pKa​ is ~9.0, mild inorganic bases such as potassium carbonate ( K2​CO3​ , conjugate acid pKa​ ~10.3) or cesium carbonate ( Cs2​CO3​ ) are more than sufficient to achieve quantitative deprotonation. Stronger, moisture-sensitive bases like Sodium Hydride (NaH) are unnecessary and introduce experimental hazards.

    • Solvent Selection: N,N -Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF poorly solvates the nucleophilic nitrogen anion while effectively solvating the potassium cation, thereby maximizing the nucleophilicity of the benzoxazolinone anion for the subsequent SN​2 displacement of the chloride from p-methoxybenzyl chloride (PMB-Cl)[4].

    Mechanistic Workflow

    G A 1,3-Benzoxazol-2(3H)-one (pKa ~9.01) B Deprotonation (K2CO3 in DMF) A->B C Nucleophilic Nitrogen Anion (Resonance Stabilized) B->C - HCO3- D SN2 Alkylation (+ PMB-Cl) C->D E 3-(4-Methoxybenzyl)- 1,3-benzoxazol-2(3H)-one D->E - KCl

    Caption: Mechanistic pathway for the N-alkylation of 1,3-benzoxazol-2(3H)-one with PMB-Cl.

    Materials & Reagents

    Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
    1,3-Benzoxazol-2(3H)-one135.121.01.35 gStarting Material
    p-Methoxybenzyl chloride (PMB-Cl)156.611.11.72 g (1.49 mL)Alkylating Agent
    Potassium Carbonate ( K2​CO3​ )138.211.52.07 gBase
    N,N -Dimethylformamide (DMF)73.09N/A15 mLSolvent
    Ethyl Acetate (EtOAc)88.11N/AAs neededExtraction Solvent
    Brine (Sat. NaCl)N/AN/AAs neededAqueous Wash

    Note: PMB-Cl is a lachrymator and alkylating agent. Handle exclusively inside a certified chemical fume hood.

    Step-by-Step Protocol

    Phase 1: Preparation of the Anion
    • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with dry Argon or Nitrogen.

    • Reagent Addition: Add 1,3-benzoxazol-2(3H)-one (1.35 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the flask.

    • Solvent Introduction: Inject anhydrous DMF (15 mL) via syringe. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Scientific Insight: This pre-stirring ensures complete deprotonation and formation of the nucleophilic anion before the electrophile is introduced, preventing side reactions.

    Phase 2: Alkylation ( SN​2 Reaction)
    • Electrophile Addition: Cool the reaction mixture slightly using a water bath (approx. 15 °C). Slowly add PMB-Cl (1.49 mL, 11.0 mmol) dropwise over 5 minutes via syringe.

    • Reaction Execution: Remove the water bath and allow the reaction to stir at room temperature for 4 to 6 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc, 3:1 v/v; UV visualization at 254 nm). The product will appear as a new, less polar spot compared to the starting material.

    Phase 3: Workup and Purification
    • Quenching: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. This will dissolve the inorganic salts and often causes the highly lipophilic product to precipitate.

    • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

    • Washing: Combine the organic layers and wash extensively with water ( 3×30 mL) to remove residual DMF, followed by a final wash with brine (30 mL).

    • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 20% EtOAc in Hexanes) or by recrystallization from hot ethanol to afford the pure 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one as a white to off-white solid.

    Troubleshooting & Optimization

    Observation / IssuePotential CauseRecommended Solution
    Incomplete Conversion Inactive/wet K2​CO3​ or degraded PMB-Cl.Use oven-dried K2​CO3​ . Check PMB-Cl purity by NMR; distill if necessary.
    O-Alkylation Byproducts High temperatures favoring the thermodynamic O-alkylated product.Maintain reaction strictly at room temperature. Do not heat.
    Residual DMF in NMR Insufficient aqueous washing during workup.Increase the number of water washes (at least 3–4 times) or wash with 5% aqueous LiCl solution.
    Product Oils Out Impurities preventing crystallization.Seed the mixture, or perform a quick silica plug filtration before attempting recrystallization.

    References

    • Celik, H., et al. "Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship." Journal of Chemical & Engineering Data, vol. 58, no. 6, 2013, pp. 1589-1596.[Link]

    • Kumbhare, R. M., et al. "Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence." The Journal of Organic Chemistry, vol. 78, no. 22, 2013, pp. 11680-11685.[Link]

    Sources

    Method

    Application Note: Advanced Deprotection Protocols for N-p-Methoxybenzyl (PMB) Groups in Benzoxazolone Synthesis

    Introduction & Rationale Benzoxazolones (2-benzoxazolinones) are privileged pharmacophores in medicinal chemistry, frequently serving as bioisosteres for phenols or catechols in drug development. During multi-step synthe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    Benzoxazolones (2-benzoxazolinones) are privileged pharmacophores in medicinal chemistry, frequently serving as bioisosteres for phenols or catechols in drug development. During multi-step synthesis, the free N(3)-H group must often be protected to prevent unwanted N-alkylation or N-acylation during downstream functionalizations, such as C6-formylation, halogenation, or metal-catalyzed cross-coupling 1.

    The para-methoxybenzyl (PMB) group is an optimal choice due to its robustness against strong bases and nucleophiles 2. However, the deprotection of N-PMB groups from cyclic carbamates presents unique kinetic and thermodynamic challenges compared to standard O-PMB ethers, requiring highly specific, optimized conditions to avoid ring opening or substrate degradation 1.

    Mechanistic Causality: N-PMB vs. O-PMB Cleavage

    While O-PMB ethers undergo rapid cleavage under mild acidic (10% TFA) or oxidative (DDQ) conditions, N-PMB groups attached to a benzoxazolone nitrogen are significantly more recalcitrant. The causality lies in the electronic environment: the nitrogen lone pair is heavily delocalized into the adjacent carbamate carbonyl and the aromatic ring. This electron-withdrawing effect limits the electron density available at the benzylic position, destabilizing the transition state required for C-N bond cleavage.

    Consequently, standard DDQ oxidation—which relies on forming a charge-transfer complex—often fails or requires forcing conditions when applied to N-PMB carbamates 2. To achieve efficient N-PMB deprotection, chemists must employ harsher acidic conditions (e.g., refluxing TFA) 1 or stronger single-electron transfer (SET) oxidants like Ceric Ammonium Nitrate (CAN) 3.

    CAN_Mechanism NPMB N-PMB Benzoxazolone RadCation PMB Radical Cation (SET via CAN) NPMB->RadCation CAN (1 e- oxidation) Hemiaminal Hemiaminal Intermediate (+ H2O, - H+) RadCation->Hemiaminal Hydration Products Free Benzoxazolone + p-Anisaldehyde Hemiaminal->Products Spontaneous Collapse

    Fig 1. Single Electron Transfer (SET) mechanism for CAN-mediated N-PMB oxidative cleavage.

    Strategic Selection of Deprotection Conditions

    Selecting the appropriate deprotection protocol requires a careful analysis of the substrate's functional group tolerance:

    • TFA / Cation Scavenger (Acidic) : The gold standard for robust substrates. Because the cleavage generates a highly reactive p-methoxybenzyl carbocation, a scavenger (e.g., anisole, triethylsilane, or dimethyl sulfide) is strictly required to prevent electrophilic aromatic substitution (re-alkylation) onto the electron-rich benzoxazolone core 4.

    • CAN (Oxidative) : Ideal for acid-sensitive substrates (e.g., acetals, silyl ethers). CAN initiates a SET to the electron-rich PMB aromatic ring, forming a radical cation that undergoes deprotonation and hydration to form a hemiaminal, which collapses to release the free benzoxazolone and p-anisaldehyde 3.

    • POCl₃ (Alternative) : A milder alternative that simultaneously deprotects and scavenges the PMB group as 4-methoxybenzyl chloride, useful for highly complex, sensitive intermediates 5.

    DecisionTree Start N-PMB Benzoxazolone Deprotection Strategy AcidSens Contains Acid-Sensitive Groups? (e.g., Acetals) Start->AcidSens OxSens Contains Oxidation-Sensitive Groups? (e.g., Thioethers) AcidSens->OxSens Yes TFA Protocol A: TFA / Anisole (Reflux) AcidSens->TFA No CAN Protocol B: CAN in MeCN/H2O (RT) OxSens->CAN No POCl3 Protocol C: POCl3 in DCE (RT) OxSens->POCl3 Yes

    Fig 2. Decision matrix for selecting orthogonal N-PMB deprotection conditions.

    Quantitative Data Presentation

    Deprotection MethodReagents & ConditionsYield RangeFunctional Group Compatibility
    Acidic Cleavage 100% TFA, Anisole, Reflux, 4 h92–97% 1Tolerates oxidizable groups; cleaves acetals, Boc, and silyl ethers.
    Oxidative (CAN) CAN (3.5 eq), MeCN/H₂O, RT75–85% 3Tolerates acid-sensitive groups; oxidizes thioethers and sensitive amines.
    Oxidative (DDQ) DDQ (1.5 eq), DCM/H₂O, RT< 20% 2Poor efficacy for N-PMB carbamates; primarily reserved for O-PMB ethers.
    Electrophilic POCl₃, DCE, RT80–90% 5Highly orthogonal; tolerates Boc, benzyl ethers, and acid-sensitive moieties.

    Validated Experimental Protocols

    Protocol A: Acidic Cleavage of N-PMB Benzoxazolone via TFA

    Causality Note: Neat TFA is used to ensure complete protonation of the deactivated carbamate. Anisole acts as a sacrificial nucleophile to trap the resulting p-methoxybenzyl cation, preventing the formation of C6-alkylated benzoxazolone byproducts4.

    • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve the N-PMB protected benzoxazolone (1.0 mmol) in neat Trifluoroacetic Acid (TFA, 5.0 mL) 1.

    • Scavenger Addition : Add anisole (3.0 mmol, 3.0 equiv) to the reaction mixture.

    • Heating : Heat the mixture to reflux (approx. 70–75 °C) and stir for 4 hours. Monitor reaction progress via TLC (eluent: Hexanes/EtOAc 7:3) or LC-MS.

    • Concentration : Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of TFA.

    • Neutralization & Extraction : Dilute the residue with ethyl acetate (20 mL) and carefully wash with saturated aqueous NaHCO₃ (3 x 15 mL). Self-validation step: Ensure the final aqueous wash is slightly basic (pH ~8) to confirm complete acid neutralization.

    • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel flash chromatography to isolate the free 2(3H)-benzoxazolone.

    Protocol B: Oxidative Cleavage via Ceric Ammonium Nitrate (CAN)

    Causality Note: CAN is a powerful one-electron oxidant that targets the electron-rich PMB ring rather than the carbamate. The biphasic MeCN/H₂O system is critical because water acts as the nucleophile to trap the radical cation intermediate, forming the hemiaminal that collapses into p-anisaldehyde3.

    • Preparation : Dissolve the N-PMB benzoxazolone (1.0 mmol) in a mixture of Acetonitrile and Water (4:1 v/v, 10 mL) and cool to 0 °C in an ice bath.

    • Oxidant Addition : Dissolve Ceric Ammonium Nitrate (CAN, 3.5 mmol, 3.5 equiv) in water (2 mL) and add it dropwise to the reaction mixture over 10 minutes. The solution will typically turn a deep orange/red color.

    • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

    • Quenching : Once complete (via TLC), dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Washing : Wash the combined organic layers with 10% aqueous sodium sulfite (Na₂SO₃) solution (15 mL). Self-validation step: The organic layer should lose any residual yellow/orange tint, confirming the reduction of unreacted Cerium(IV) to Cerium(III). Follow with a brine wash (15 mL).

    • Purification : Dry over MgSO₄, concentrate, and purify via column chromatography. The byproduct, p-anisaldehyde, elutes significantly faster than the highly polar free benzoxazolone.

    References

    • PMB Protecting Group: PMB Protection & Deprotection Mechanism – Total Synthesis total-synthesis.com [Link]

    • Global Deprotection in Drug manufacturing | by Allen Che Medium [Link]

    • Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones Pharmacie / ucl.ac.be[Link]

    • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones ResearchGate[Link]

    • A convenient approach for the deprotection and scavenging of the PMB group using POCl₃ RSC Advances[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    improving synthesis yield of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

    Knowledge Base Article: Maximizing Yield of 3-(4-Methoxybenzyl)-1,3-benzoxazol-2(3H)-one Welcome to the ChemOps Technical Support Center. The synthesis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one via the N-alkylation...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Knowledge Base Article: Maximizing Yield of 3-(4-Methoxybenzyl)-1,3-benzoxazol-2(3H)-one

    Welcome to the ChemOps Technical Support Center. The synthesis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one via the N-alkylation of 1,3-benzoxazol-2(3H)-one (benzoxazolone) with 4-methoxybenzyl chloride (PMB-Cl) is a foundational transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting bottlenecks such as regioselectivity issues, reagent degradation, and ring hydrolysis.

    This guide provides a causal analysis of these issues, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-fidelity synthesis.

    Mechanistic Overview & Root Cause Analysis

    The core challenge in this synthesis stems from the fact that the deprotonated benzoxazolone is an ambident nucleophile [1]. The negative charge is delocalized between the nitrogen atom and the exocyclic oxygen atom.

    According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center (kinetically favored), while the nitrogen atom is a "soft" nucleophilic center (thermodynamically favored)[2]. Furthermore, the benzoxazolone ring is highly susceptible to nucleophilic attack at the carbonyl carbon, meaning that harsh basic conditions can lead to irreversible ring opening[3].

    ReactionPathway A 1,3-Benzoxazol-2(3H)-one + PMB-Cl B Deprotonation (Ambident Anion) A->B Base E Ring Hydrolysis (Degradation) A->E Strong Base + H2O C N-Alkylation (Target Product) B->C Thermodynamic Control (K2CO3/DMF) D O-Alkylation (Kinetic Byproduct) B->D Kinetic Control (Hard Base/Ag+)

    Fig 1. Mechanistic divergence in benzoxazolone alkylation highlighting thermodynamic vs kinetic paths.

    Troubleshooting Support Tickets (FAQ)

    Ticket #101: "I am getting a mixture of products instead of pure N-alkylated benzoxazolone. How do I improve regioselectivity?"

    • Causality: You are likely using a "hard" base (like NaH) or a non-polar solvent. The hard sodium cation tightly coordinates with the oxygen atom of the ambident anion, directing the PMB-Cl electrophile to the oxygen, resulting in O-alkylation[1].

    • Solution: Switch to a softer base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile. These solvents effectively solvate the larger K⁺ or Cs⁺ cations, leaving a "naked" ambident anion that will naturally react at the softer, thermodynamically favored nitrogen center[2].

    Ticket #102: "My reaction mixture turns dark brown, and I observe a highly polar baseline spot on my TLC plate. What is happening?"

    • Causality: This is a classic symptom of benzoxazolone ring hydrolysis. If your solvent is not strictly anhydrous, or if you are using strong aqueous bases (e.g., NaOH, KOH), hydroxide ions will attack the carbonyl carbon of the benzoxazolone ring. This triggers an irreversible ring-opening degradation, yielding 2-(4-methoxybenzylamino)phenol derivatives[3].

    • Solution: Ensure strictly anhydrous conditions. Flame-dry your glassware, use anhydrous DMF, and utilize mild, non-nucleophilic carbonate bases.

    Ticket #103: "The conversion stalls at 60%, even when I add excess PMB-Cl and heat the reaction. How do I push it to completion?"

    • Causality: PMB-Cl is highly reactive and thermally unstable. At elevated temperatures, or in the presence of trace moisture, it rapidly undergoes hydrolysis to PMB-alcohol or self-condenses. Heating the reaction simply destroys your alkylating agent faster than it can react with the benzoxazolone.

    • Solution: Do not heat the reaction. Add the PMB-Cl dropwise at 0 °C to control the exotherm, then let it stir at room temperature. If the issue persists, abandon the halide route and utilize a Mitsunobu reaction with PMB-alcohol, which is highly N-selective and avoids halide degradation entirely[4].

    Quantitative Data: Base & Solvent Optimization

    The following table summarizes the causal relationship between reaction conditions and the resulting N:O regioselectivity.

    BaseSolventTemp (°C)N:O RatioIsolated Yield (%)Mechanistic Note
    NaHTHF0 to RT85:1565Hard Na⁺ cation increases kinetic O-alkylation.
    K₂CO₃ DMF 0 to RT >95:5 88 Optimal thermodynamic control; naked anion.
    Cs₂CO₃MeCN80>98:292Excellent selectivity, but higher reagent cost.
    NaOHH₂O/DCMRTN/A<30Severe ring hydrolysis observed; avoid aqueous bases.
    PPh₃/DIADTHF0 to RT>99:190Mitsunobu conditions (uses PMB-OH); strictly N-selective.
    Validated Experimental Protocols

    Workflow S1 Preparation Dry DMF, K2CO3, Benzoxazolone S2 Activation Stir at 0°C for 30 mins S1->S2 S3 Alkylation Dropwise PMB-Cl Warm to RT S2->S3 S4 Workup Quench with H2O, Extract & Wash S3->S4 S5 Purification Recrystallization or Column S4->S5

    Fig 2. Step-by-step experimental workflow for the base-mediated N-alkylation protocol.

    Protocol A: Thermodynamic Control via Base-Mediated N-Alkylation

    This is the standard, cost-effective route for scaling up the synthesis.

    • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 1,3-benzoxazol-2(3H)-one (10.0 mmol) and finely powdered, anhydrous K₂CO₃ (15.0 mmol). Suspend in 20 mL of anhydrous DMF.

    • Activation: Stir the suspension at 0 °C for 30 minutes. Causality: Pre-cooling prevents thermal degradation of the incoming PMB-Cl while allowing the base to fully deprotonate the heterocycle.

    • Alkylation: Dissolve 4-methoxybenzyl chloride (PMB-Cl, 11.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise over 15 minutes to the cooled reaction mixture.

    • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

      • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The desired N-alkylated product typically runs at Rf​≈0.4 , while any trace O-alkylated byproduct runs higher ( Rf​≈0.6 ).

    • Quench & Extraction: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product and quench unreacted PMB-Cl. Extract with Ethyl Acetate (3 x 50 mL).

    • Washing (Critical Step): Wash the combined organic layers with 1M HCl (2 x 30 mL). Causality: This removes residual DMF and unreacted benzoxazolone, ensuring a clean organic layer. Follow with a brine wash (50 mL) and dry over anhydrous Na₂SO₄.

    • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one.

    Protocol B: High-Fidelity Mitsunobu N-Alkylation

    Use this route if Protocol A yields inseparable O-alkylated impurities or if PMB-Cl degrades too rapidly in your environment[4].

    • Preparation: In a flame-dried flask under argon, dissolve 1,3-benzoxazol-2(3H)-one (10.0 mmol), 4-methoxybenzyl alcohol (PMB-OH, 11.0 mmol), and Triphenylphosphine (PPh₃, 12.0 mmol) in anhydrous THF (30 mL).

    • Cooling: Cool the mixture to 0 °C in an ice bath.

    • Activation: Add Diisopropyl azodicarboxylate (DIAD, 12.0 mmol) dropwise over 20 minutes. Causality: Slow addition is critical to prevent the formation of an unreactive betaine intermediate, ensuring the PPh₃ activates the PMB-OH efficiently.

    • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

    • Workup & Purification: Concentrate the THF under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter, concentrate the filtrate, and purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure N-alkylated product.

    Sources

    Optimization

    troubleshooting O-alkylation vs N-alkylation in benzoxazolone synthesis

    Welcome to the Benzoxazolone Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers facing a classic, yet frustrating, synthetic hurdle: controlling the regioselectivity of am...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Benzoxazolone Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers facing a classic, yet frustrating, synthetic hurdle: controlling the regioselectivity of ambident anions.

    The benzoxazolone core exhibits lactam-lactim tautomerism. When deprotonated, it forms an ambident nucleophile with two competing reactive sites: the nitrogen atom (a "soft" nucleophile) and the exocyclic oxygen atom (a "hard" nucleophile). Without precise control over reaction conditions, you will inevitably generate a mixture of N-alkylated (target) and O-alkylated (impurity) products.

    This guide is engineered to move beyond basic recipes. Here, we will dissect the causality behind regioselectivity, provide actionable troubleshooting for your specific workflows, and establish self-validating protocols to ensure your syntheses are robust and reproducible.

    Part 1: The Mechanistic Core & Diagnostic Logic

    To troubleshoot regioselectivity, we must first understand the governing principles of Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is thermodynamically favored for alkylation due to better orbital overlap with soft electrophiles. However, the oxygen atom is sterically more accessible and carries a higher localized charge density, making it kinetically favored when reacting with hard electrophiles or under sterically constrained conditions.

    Mechanism A Benzoxazolone Anion (Ambident Nucleophile) B Hard Electrophile (e.g., ROTf, MeI) A->B High Charge Density C Soft Electrophile (e.g., Benzyl/Allyl Halides) A->C High Orbital Overlap D Kinetic Control (O-Alkylation Favored) B->D Transition State E Thermodynamic Control (N-Alkylation Favored) C->E Transition State F Troubleshooting: Use softer leaving groups (Br, I) or polar aprotic solvents D->F G Troubleshooting: Optimize base (Cs2CO3) or use Bi(III) catalysis E->G

    Mechanistic pathway of benzoxazolone alkylation governed by Hard-Soft Acid-Base (HSAB) theory.

    Part 2: Troubleshooting FAQs

    Q1: Why am I observing significant O-alkylation (up to 30%) when reacting benzoxazolones with secondary alkyl halides? Causality: Secondary alkyl halides are sterically hindered. While the nitrogen atom is the thermodynamically favored nucleophilic site, its position within the bicyclic ring system makes it sterically less accessible than the exocyclic oxygen. When steric hindrance increases, the activation energy for N-alkylation rises, allowing the kinetically favored O-alkylation to compete heavily. As noted in literature regarding related tautomerizable heterocycles, the N:O ratio drops significantly (to ~2.4:1) when shifting from primary to bulky secondary halides[1]. Actionable Fix: Switch your leaving group to a softer halide (e.g., from chloride to iodide) to increase the soft-soft orbital interaction with nitrogen. If using basic conditions, ensure you are using a polar aprotic solvent (DMF or DMSO) with a loose ion-pairing base like Cs₂CO₃ to leave the nitrogen "naked" and highly reactive.

    Q2: During Mitsunobu N-alkylation of benzoxazolones, I am detecting ~3% O-alkylated side products and stereochemical isomerization of my alcohol. How can I suppress this? Causality: The Mitsunobu reaction proceeds via a highly reactive phosphonium intermediate. If the reaction is pushed to over-conversion, or if the temperature is not strictly controlled, the intermediate undergoes N–P interactions that inadvertently facilitate O-alkylation and racemization of the substrate[2]. Actionable Fix: Implement in situ Infrared (IR) spectroscopy. By dynamically tracking the reaction and quenching exactly when conversion plateaus, you prevent the accumulation of off-target thermodynamic products[2].

    MitsunobuWorkflow Start Initiate Mitsunobu N-Alkylation Monitor In Situ IR Monitoring (Track C=O stretch at ~1770 cm⁻¹) Start->Monitor Decision Is C=O stretch plateauing? Monitor->Decision Quench Quench Immediately (Prevents O-alkylation & Isomerization) Decision->Quench Yes Continue Continue Reaction (Maintain 0°C) Decision->Continue No Continue->Monitor

    Workflow for in situ IR monitoring of Mitsunobu N-alkylation to prevent O-alkylation.

    Q3: Can I use transition-metal catalysis to completely bypass the O-alkylation issue? Causality: Yes. Relying solely on basic conditions often leaves you at the mercy of the substrate's electronics. Catalytic approaches change the transition state entirely. Actionable Fix: For coupling with α,β-unsaturated carbonyls, employ a Bi(III)-catalyzed Michael addition. This strategy coordinates the heterocycle and directs the electrophile exclusively to the nitrogen atom, generating N-alkylated derivatives with >99:1 regioselectivity[3].

    Part 3: Quantitative Regioselectivity Data

    The following table summarizes expected N:O regioselectivity ratios based on the electrophile class and reaction conditions, synthesized from benchmark studies on tautomerizable heterocycles[1][2][3].

    Electrophile ClassOptimized Reaction ConditionsDominant PathwayTypical N:O Ratio
    Primary Alkyl Halides K₂CO₃, DMF, 80°CN-Alkylation> 6:1
    Secondary Alkyl Halides K₂CO₃, DMF, 80°CMixed> 2.4:1
    Benzyl Halides Cs₂CO₃, DMSO, RTN-Alkylation> 5:1
    Alcohols (Mitsunobu) DIAD, PPh₃, THF, 0°CN-Alkylation~ 97:3
    α,β-Unsaturated Carbonyls Bi(III) catalyst, CH₂Cl₂N-Alkylation> 99:1

    Part 4: Self-Validating Experimental Protocols

    To ensure trustworthiness in your workflow, do not wait for final NMR characterization to discover an O-alkylation failure. Use these self-validating protocols.

    Protocol A: Regioselective N-Alkylation via Soft Electrophiles (Base-Mediated)

    Designed for primary and benzylic halides.

    • Substrate Preparation: Dissolve 1.0 eq of the benzoxazolone derivative in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Deprotonation: Add 1.5 eq of anhydrous Cs₂CO₃. Stir at room temperature for 30 minutes to ensure complete formation of the ambident anion. Causality: The large Cesium counterion creates a "loose" ion pair, increasing the nucleophilicity of the softer nitrogen atom.

    • Alkylation: Dropwise, add 1.2 eq of the alkyl iodide (or bromide). Stir at 50°C for 4-6 hours.

    • Self-Validation (IR Quench Test): Take a 0.1 mL aliquot, dilute in EtOAc, and wash with water. Run a quick ATR-IR on the organic layer.

      • Success (N-Alkylation): You will observe a strong, sharp lactam carbonyl (C=O) stretch at ~1770 cm⁻¹ .

      • Failure (O-Alkylation): The carbonyl stretch will vanish, replaced by an imino ether (C=N) stretch at ~1620 cm⁻¹ .

    • Workup: Quench with ice water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

    Protocol B: Bi(III)-Catalyzed Michael Addition for Exclusive N-Functionalization

    Designed for coupling with α,β-unsaturated carbonyls[3].

    • Catalyst Activation: In a flame-dried flask, combine 1.0 eq of benzoxazolone and 1.2 eq of the α,β-unsaturated carbonyl compound in anhydrous CH₂Cl₂.

    • Coupling: Add 5 mol% of Bi(OTf)₃ catalyst. Stir at room temperature. Causality: The Lewis acidic Bi(III) center coordinates the carbonyl oxygen of the benzoxazolone, locking it in the lactam tautomer and forcing the Michael acceptor to react exclusively at the nitrogen site[3].

    • Self-Validation (TLC/NMR): Monitor by TLC. Upon completion, run a crude ¹H NMR.

      • Success: The N-CH₂ protons will appear distinctly around 3.8 - 4.2 ppm . If O-alkylation occurred (highly unlikely here), the O-CH₂ protons would be shifted significantly further downfield (>4.5 ppm ) due to the electronegativity of the oxygen atom.

    • Isolation: Filter through a short pad of silica gel to remove the Bi(III) catalyst, eluting with EtOAc. Concentrate and purify via flash chromatography.

    References

    • Bi(III)-Catalyzed Michael Addition of Tautomerizable Heterocycles with α,β-Unsaturated Carbonyl Compounds: Regioselective Construction of C–N Bonds, ACS Publications,[Link]

    • Development of an Optimized Synthetic Process for an Antiobesity Drug Candidate (S-234462) Featuring Mild Chlorination of Benzoxazolone and In Situ IR Monitoring of a Mitsunobu Reaction, ACS Publications,[Link]

    • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides, ACS Publications,[Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Poor Aqueous Solubility of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one in Biological Assays

    Welcome to the Application Scientist Support Center. The benzoxazolone nucleus is an ideal scaffold for drug design, possessing both lipophilic and hydrophilic fragments that interact with diverse biological targets [4].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. The benzoxazolone nucleus is an ideal scaffold for drug design, possessing both lipophilic and hydrophilic fragments that interact with diverse biological targets [4]. However, the specific addition of the 4-methoxybenzyl group to the 1,3-benzoxazol-2(3H)-one core significantly increases its lipophilicity.

    In biological assays, this structural feature leads to a high risk of candidate attrition due to poor aqueous solubility. When compounds precipitate out of solution, it causes underestimated activity, reduced hit rates, and highly variable data [2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your in vitro assays yield accurate, reproducible data.

    Part 1: Troubleshooting & FAQs

    Q1: Why does 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one precipitate immediately upon dilution from a DMSO stock into my assay buffer? Causality & Solution: This phenomenon is driven by the "solvent shift" effect. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the local polarity changes drastically before diffusion can occur. The hydrophobic interactions between the 4-methoxybenzyl groups overcome the solvation energy, causing nucleation and subsequent precipitation. Actionable Fix: Never spike high-concentration DMSO stocks directly into large aqueous volumes. Instead, perform a stepwise dilution using an intermediate solvent (e.g., 10% DMSO or a buffer containing 0.1% Tween-80) and ensure rapid vortexing during dropwise addition to maintain kinetic solubility [2].

    Q2: My cell-based assay requires <0.5% DMSO to prevent cytotoxicity, but the compound crashes out at this low concentration. What is the alternative? Causality & Solution: The intrinsic thermodynamic solubility of this specific benzoxazolone derivative in pure water is exceptionally low. Relying solely on DMSO dilution will fail if the final required assay concentration exceeds the compound's kinetic solubility limit. Actionable Fix: Utilize a cyclodextrin inclusion complex. Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), feature a hydrophobic cavity that encapsulates the lipophilic benzoxazolone core, while their hydrophilic exterior maintains aqueous solubility without the need for toxic organic solvents [3].

    Q3: My IC50 values fluctuate wildly between experimental replicates. How do I validate that solubility is the root cause? Causality & Solution: Variable precipitation leads to inconsistent actual concentrations of the free drug available to engage the biological target[1]. If the compound is partially precipitating (often invisible to the naked eye as nano-aggregates), the nominal concentration will not match the actual active concentration. Actionable Fix: Implement a self-validating step. After preparing your final assay dilution, centrifuge the sample at 10,000 x g for 10 minutes or pass it through a 0.22 µm filter. Quantify the compound in the filtrate via HPLC. If the concentration drops significantly compared to your calculated nominal value, you have a solubility issue.

    Part 2: Quantitative Data Summary

    The table below summarizes the expected outcomes of different formulation strategies for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one.

    Formulation StrategyMax Achievable Aqueous Conc.Final Organic Solvent %Assay CompatibilityStability (Room Temp)
    Direct Buffer Dilution < 1 µM0%Poor (Precipitation)Minutes
    DMSO Stepwise Dilution ~ 50 µM1.0%Moderate (Biochemical)2-4 Hours (Kinetic)
    DMSO + 0.1% Tween-80 ~ 100 µM0.5%Good (Biochemical)12-24 Hours
    HP-β-CD Inclusion Complex > 1 mM0%Excellent (Cell-based)> 7 Days (Thermodynamic)

    Part 3: Experimental Protocols

    Protocol A: Stepwise DMSO Dilution for Biochemical Assays

    This protocol maximizes kinetic solubility for short-term biochemical assays where low levels of organic solvents are tolerated.

    • Stock Preparation: Weigh the 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one powder and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate in a water bath for 5 minutes until the solution is completely clear.

    • Intermediate Dilution: Prepare an intermediate dilution plate. Dilute the 10 mM stock 1:10 into a buffer containing 10% DMSO and 1% Tween-80 (yielding a 1 mM intermediate).

      • Causality: This intermediate step lowers the concentration gradient, preventing the catastrophic solvent shift that triggers rapid nucleation.

    • Final Assay Addition: Add the intermediate solution dropwise to the final assay buffer under continuous agitation to reach the target concentration (e.g., 10 µM). The final DMSO concentration will be safely diluted down to 0.1%.

    • Self-Validation Step: Measure the absorbance of the final assay buffer at 600 nm (Nephelometry). An elevated reading compared to a buffer blank confirms the presence of colloidal aggregates, indicating the kinetic solubility limit has been breached [1].

    Protocol B: HP-β-CD Inclusion Complex for Cell-Based Assays

    This protocol achieves thermodynamic solubility, creating a stable, water-soluble formulation ideal for long-term cell culture without DMSO toxicity [3].

    • Molar Ratio Calculation: Weigh 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one and HP-β-CD at a 1:2 molar ratio to ensure complete encapsulation of the lipophilic core.

    • Paste Formation: Place the HP-β-CD in a mortar and add a small amount of deionized water to form a thick, homogeneous paste.

    • Incorporation: Slowly add the compound powder to the paste. Knead vigorously with a pestle for 30-45 minutes.

      • Causality: The intense mechanical mixing forces the hydrophobic compound into the cyclodextrin cavity, overcoming the activation energy required for complexation.

    • Dissolution & Lyophilization: Dissolve the resulting paste in deionized water. Filter the solution through a 0.45 µm membrane to remove any uncomplexed, precipitated drug. Freeze the filtrate at -80°C and lyophilize for 24-48 hours to obtain a stable, water-soluble powder.

    • Self-Validation Step: Reconstitute the lyophilized powder directly in cell culture media (0% DMSO). Quantify the dissolved compound via HPLC to confirm the final stock concentration before applying it to cells.

    Part 4: Visualizations

    Workflow Compound 3-(4-methoxybenzyl)- 1,3-benzoxazol-2(3H)-one (Solid) DMSO 100% DMSO Stock (10 mM) Compound->DMSO Dissolve Complex HP-β-CD Complexation (Solid Paste) Compound->Complex Knead with HP-β-CD Inter Intermediate Dilution (10% DMSO + Tween-80) DMSO->Inter Stepwise Dilution Lyophilize Lyophilized Powder (Water Soluble) Complex->Lyophilize Filter & Freeze-Dry Assay1 Biochemical Assay (Kinetic Solubilization) Inter->Assay1 Final Addition Assay2 Cell-Based Assay (Thermodynamic Solubilization) Lyophilize->Assay2 Reconstitute in Media

    Workflow for selecting the appropriate solubilization strategy based on assay type.

    Mechanism Direct Direct Buffer Addition (Solvent Shift) Agg Nucleation & Precipitation Direct->Agg LowConc Low Free Drug Concentration Agg->LowConc FalseNeg False Negative (No Target Engagement) LowConc->FalseNeg Formulated HP-β-CD / Stepwise Dilution Monomer Stable Monomeric Dispersion Formulated->Monomer Binding Receptor / Target Binding Monomer->Binding TruePos Accurate IC50 (True Positive) Binding->TruePos

    Mechanistic pathway showing how proper formulation prevents precipitation and ensures target binding.

    References

    • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT PharmaTutor[Link]

    • Biological assay challenges from compound solubility: strategies for bioassay optimization ResearchGate[Link]

    • Synthesis and biological profile of benzoxazolone derivatives National Institutes of Health (NIH) / PubMed[Link]

    Optimization

    Technical Support Center: Purification and Recrystallization of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 3-(4-methoxybenz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (commonly referred to as N-PMB-benzoxazolone).

    This guide abandons generic advice in favor of a self-validating, mechanistically grounded protocol. By understanding the ambident reactivity of the benzoxazolone core and the acid-lability of the 4-methoxybenzyl (PMB) protecting group, you can systematically eliminate impurities and prevent "oiling out" during crystallization.

    Mechanistic Overview & Workflow

    The synthesis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one typically involves the alkylation of 1,3-benzoxazol-2(3H)-one with 4-methoxybenzyl chloride (PMB-Cl) using a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent such as acetonitrile (MeCN).

    While the reaction is straightforward, the purification is frequently complicated by two factors:

    • Lipophilic Impurities: Unreacted PMB-Cl and its hydrolysis product (PMB-OH) act as potent melting-point depressants, causing the product to separate as an oil rather than a crystalline solid.

    • Acid Sensitivity: The electron-rich PMB group is highly susceptible to carbocationic cleavage. Standard acidic workups must be strictly avoided.

    Workflow A Reaction Mixture (Benzoxazolone + PMB-Cl + K2CO3 in MeCN) B Hot Filtration (Remove K2CO3/KCl salts) A->B C Concentration (Rotary Evaporation) B->C D Crude 3-(4-methoxybenzyl)- 1,3-benzoxazol-2(3H)-one C->D E Hexane Trituration (Extract unreacted PMB-Cl) D->E F Hot Dissolution (Absolute Ethanol, 78°C) E->F G Controlled Cooling (Room Temp -> 4°C) F->G H Vacuum Filtration & Cold EtOH Wash G->H I Pure Crystalline Product H->I

    Fig 1. Step-by-step isolation and recrystallization workflow for N-PMB-benzoxazolone.

    The Self-Validating Protocol

    This protocol is designed to be self-validating; if a step fails (e.g., the product oils out in step 7), it directly indicates a failure in the preceding impurity-extraction step (Step 4).

    Phase 1: Reaction and Salt Removal
    • Thermodynamic Heating: Conduct the alkylation in MeCN with K2​CO3​ at 80°C for 5 hours. This provides the activation energy required to drive the ambident benzoxazolone anion toward the thermodynamically stable N-alkylated product, minimizing O-alkylation[1].

    • Direct Salt Filtration: Avoid aqueous workups. While the MeCN mixture is still warm (to prevent product precipitation), filter the suspension through a medium-porosity glass frit to remove K2​CO3​ and KCl byproducts.

    • Concentration: Remove the MeCN under reduced pressure to yield the crude product.

    Phase 2: Trituration (Critical Pre-Purification)
    • Hexane Wash: Suspend the crude, oily residue in cold hexanes (approx. 5 mL per gram of crude).

    • Agitation: Triturate vigorously for 10 minutes. Hexanes selectively dissolve unreacted PMB-Cl and PMB-OH without dissolving the target N-PMB-benzoxazolone.

    • Decantation: Decant the hexanes. Repeat once if the residue remains a liquid oil. The product should now present as a semi-pure, amorphous solid.

    Phase 3: Recrystallization
    • Hot Dissolution: Transfer the solid to a flask and add a minimum volume of boiling absolute ethanol until the solid just dissolves.

    • Controlled Cooling: Remove from heat and allow the clear filtrate to cool slowly to room temperature undisturbed. This promotes the growth of large, high-purity crystals.

    • Cold Maturation: Transfer the flask to a 4°C refrigerator for 2 hours to maximize crystalline yield.

    • Isolation: Isolate the pure, colorless crystals via vacuum filtration, washing the filter cake with a minimal amount of ice-cold ethanol.

    Quantitative Solvent Data Summary

    Selecting the correct solvent system is the difference between a high-yield crystalline recovery and a contaminated biphasic oil.

    Solvent SystemSolubility at 20°CSolubility at 78°C (Boiling)Suitability for RecrystallizationMechanistic Rationale
    Absolute Ethanol Low (<5 mg/mL)High (>100 mg/mL)Excellent Steep solubility curve; perfectly balances the polar benzoxazolone core and the lipophilic PMB group.
    Hexanes Very Low (<1 mg/mL)Low (<5 mg/mL)Poor (Use for Trituration) Product is insoluble, but lipophilic PMB-Cl/OH impurities dissolve readily.
    Ethyl Acetate High (>50 mg/mL)Very HighPoor Product remains highly soluble even at low temperatures; prevents crystallization.
    Water InsolubleInsolublePoor Induces "oiling out" (liquid-liquid phase separation) rather than crystallization.

    Troubleshooting & FAQs

    Troubleshooting Start Impure Product / Oiling Out Detected TLC LC-MS / NMR Analysis Start->TLC Imp1 Unreacted Benzoxazolone (Incomplete Reaction) TLC->Imp1 Imp2 PMB-OH / PMB-Cl Residue (Melting Point Depressant) TLC->Imp2 Imp3 O-Alkylated Isomer (Kinetic Byproduct) TLC->Imp3 Imp4 De-PMB Product (Acidic Cleavage) TLC->Imp4 Sol1 Increase Base (K2CO3) or Reaction Time at 80°C Imp1->Sol1 Sol2 Hexane/EtOAc Trituration Prior to Recrystallization Imp2->Sol2 Sol3 Ensure Polar Aprotic Solvent (MeCN) and Thermodynamic Heating Imp3->Sol3 Sol4 Avoid Acidic Workups (e.g., HCl, TFA) Imp4->Sol4

    Fig 2. Diagnostic logic for identifying and resolving common N-alkylation impurities.

    Q1: My isolated yield is low, and the product is an oil rather than a solid. How do I induce crystallization? A1: "Oiling out" occurs when the solute melts below the temperature at which it saturates the solvent. In this synthesis, trace PMB-Cl residues heavily depress the melting point of the product. Solution: Do not attempt to force crystallization from the oil. Instead, evaporate the solvent, and triturate the crude oil with cold hexanes (Phase 2 of the protocol). This extracts the plasticizing impurities, allowing the core product to solidify before you attempt ethanol recrystallization.

    Q2: LC-MS shows a mass corresponding to my product, but NMR indicates a mixture of two isomers. What happened? A2: Benzoxazol-2(3H)-one is an ambident nucleophile. While N-alkylation is thermodynamically favored, O-alkylation (forming 2-(4-methoxybenzyloxy)benzoxazole) can occur as a kinetic byproduct[1]. Solution: Ensure the use of K2​CO3​ or Cs2​CO3​ in a polar aprotic solvent (MeCN or DMF) and maintain strict heating at 80°C to drive the reaction to the thermodynamic N-alkylated product.

    Q3: Can I use an acidic aqueous workup to remove unreacted base and salts? A3: Absolutely not. The 4-methoxybenzyl (PMB) group is highly electron-rich. The methoxy group strongly donates electron density via resonance, stabilizing benzylic carbocations. Consequently, the PMB group is highly acid-labile and will undergo heterolytic C-N bond cleavage if exposed to strong acids (e.g., TFA, HCl)[2]. Solution: Rely on direct physical filtration of the inorganic salts from the organic reaction mixture.

    Q4: My recrystallized product has a persistent yellow tint. How can I obtain colorless crystals? A4: Discoloration is typically caused by trace oxidation products of the starting benzoxazolone. Solution: Incorporate 1-2% w/w activated charcoal (Norit) during the hot dissolution step in ethanol. Filter the boiling mixture through a Celite pad. The charcoal will adsorb the polymeric colored impurities, yielding a pristine, colorless filtrate.

    References

    • Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators Source: Archiv der Pharmazie (2022) URL:[Link]

    • Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence Source: The Journal of Organic Chemistry (2013) URL:[Link]

    • A catalytic asymmetric total synthesis of (−)-perophoramidine (Demonstrating PMB cleavage under acidic conditions) Source: Chemical Science (2014) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: HPLC Solvent Optimization for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

    Executive Overview Welcome to the Technical Support Center for the chromatographic analysis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one . As an N-substituted benzoxazolone derivative, this molecule is highly lipophil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Overview

    Welcome to the Technical Support Center for the chromatographic analysis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one . As an N-substituted benzoxazolone derivative, this molecule is highly lipophilic and lacks an acidic N-H proton, rendering it strictly neutral under standard Reversed-Phase HPLC (RP-HPLC) conditions.

    Because the analyte's ionization state cannot be manipulated via pH, solvent optimization must focus entirely on modulating hydrophobic interactions, suppressing secondary stationary-phase interactions, and ensuring detector compatibility. This guide provides field-proven, self-validating protocols to help you engineer a robust and reproducible separation method.

    Method Development Logic Flow

    The following decision matrix outlines the causality-driven workflow for developing an RP-HPLC method for lipophilic, neutral heterocycles.

    SolventOptimization A Start: 3-(4-methoxybenzyl)- 1,3-benzoxazol-2(3H)-one B Select Stationary Phase (e.g., C18 / BEH C18) A->B C Select Aqueous Modifier (0.1% Formic Acid) B->C D Select Organic Modifier (MeCN for low UV cutoff) C->D E Run Initial Scouting Gradient (5% to 95% Organic) D->E F Evaluate Peak Shape & Retention Time E->F G Peak Tailing Observed? F->G H Increase Acidic Modifier or use End-capped Column G->H Yes I Method Validated (Tf < 1.2, Rs > 2.0) G->I No H->F

    Fig 1: RP-HPLC solvent optimization logic for N-substituted benzoxazolone derivatives.

    Quantitative Data: Solvent Selection Matrix

    To facilitate rapid decision-making, the following table summarizes the physicochemical parameters of common HPLC solvents and additives relevant to benzoxazolone analysis[1][2].

    Solvent / AdditivePolarity IndexUV Cutoff (nm)Viscosity (cP at 25°C)MS CompatibilityPrimary Function in Method
    Water (Milli-Q) 10.2< 1900.89ExcellentPrimary aqueous phase
    Acetonitrile 5.81900.37ExcellentPrimary organic modifier
    Methanol 5.12050.54ExcellentAlternative organic phase
    0.1% Formic Acid N/A~ 210N/AExcellentSilanol suppression[3]
    0.1% Phosphoric Acid N/A< 195N/APoor Silanol suppression (UV only)[4]

    Frequently Asked Questions (FAQs)

    Q1: Why am I observing peak tailing for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one, even though it is a neutral molecule?

    • Causality: While your analyte is neutral, the silica-based stationary phase is not. At pH levels above 4.0, residual silanol groups (Si-OH) on the silica matrix deprotonate to form anionic sites (Si-O⁻). These active sites engage in secondary dipole interactions and hydrogen bonding with the electron-rich oxygen and nitrogen heteroatoms in the benzoxazolone core, causing the analyte to drag on the column.

    • Self-Validating Protocol: Lower the pH of your aqueous mobile phase to ~2.7 by adding 0.1% Formic Acid (FA) or 0.1% Phosphoric Acid[4]. This fully protonates the silanols, shutting down secondary interactions. Validation: Inject your sample using unbuffered water versus 0.1% FA water. A reduction in the tailing factor ( Tf​ ) from >1.5 to <1.2 confirms the successful suppression of silanol activity.

    Q2: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as my organic modifier?

    • Causality: For this specific compound, Acetonitrile is highly recommended. The molecule contains an extended aromatic system (the benzoxazolone core and the methoxybenzyl ring) that absorbs strongly in the low UV range. Acetonitrile has a lower UV cutoff (190 nm) compared to Methanol (205 nm), providing a quieter baseline and higher signal-to-noise ratio for UV detection[1]. Furthermore, MeCN/water mixtures have significantly lower viscosity than MeOH/water mixtures, reducing system backpressure[1].

    • Self-Validating Protocol: Prepare a 50:50 Water:MeCN and a 50:50 Water:MeOH mobile phase. Validation: Run system backpressure diagnostics at 1.0 mL/min. The MeCN mixture will yield ~30-40% lower backpressure, validating its superior suitability for high-throughput or sub-2 µm column methods[5].

    Q3: How do I eliminate ghost peaks during my gradient runs?

    • Causality: Ghost peaks in gradient RP-HPLC often originate from particulate contamination, dissolved gases, or the accumulation of non-polar impurities from the aqueous phase onto the head of the column, which then elute as the organic strength increases.

    • Self-Validating Protocol: Ensure you are using strictly HPLC-grade solvents, filter through a 0.22 µm membrane, and utilize inline degassing[2]. Validation: Run a "blank gradient" (injecting pure sample solvent) with a 5-minute equilibration time, followed by a second blank gradient with a 20-minute equilibration time. If the ghost peak area increases proportionally with the longer equilibration time, the contamination is definitively isolated to your Solvent A (aqueous phase).

    Troubleshooting & Step-by-Step Optimization Protocols

    Issue 1: Severe Baseline Drift During Gradient Elution (Monitoring at 210 nm)

    Causality: Formic acid has a UV absorbance cutoff around 210 nm. If you add 0.1% FA only to the aqueous phase (Solvent A) and not the organic phase (Solvent B), the total background absorbance of the mobile phase will drastically decrease as the gradient shifts toward the organic solvent, causing a severe downward baseline drift. Step-by-Step Methodology:

    • Solvent Preparation: Add exactly 0.1% FA (v/v) to both Solvent A (Water) and Solvent B (Acetonitrile)[3].

    • Mixing: Stir thoroughly. Do not rely solely on the pump's online mixing for additive distribution.

    • Equilibration: Flush the column with 50% B for 10 column volumes to equilibrate the stationary phase with the acid modifier.

    • Self-Validation: Execute a blank gradient injection. The baseline should now remain relatively flat (drift < 5 mAU). If drift persists, it indicates degradation of the FA; discard and prepare fresh mobile phases[2].

    Issue 2: Poor Resolution from Synthetic Precursors

    Causality: The 4-methoxybenzyl substitution significantly increases the lipophilicity of the benzoxazolone core. However, if the gradient slope is too steep, both the unsubstituted precursor (e.g., 2-benzoxazolinone) and the substituted target product will be forced off the column simultaneously by the rapidly increasing solvent strength. Step-by-Step Methodology:

    • Initial Scouting Run: Execute a linear gradient from 5% to 95% MeCN (both containing 0.1% FA) over 15 minutes at a flow rate of 0.3 mL/min using a sub-2 µm C18 column (e.g., BEH C18)[3].

    • Calculate Elution Composition: Identify the retention time ( tR​ ) of the target peak. Calculate the exact %MeCN at the column head at tR​ by factoring in the system's dwell volume and the column's dead volume.

    • Design a Focused Gradient: Create a shallow gradient segment (increasing at only 1-2% MeCN/min) spanning ±5% of the calculated elution composition.

    • Modulate Temperature: If critical pair resolution is still inadequate, increase the column compartment temperature from 25°C to 40°C or 45°C. Elevated temperatures decrease solvent viscosity, increase mass transfer rates, and alter the selectivity ( α ) for rigid aromatic heterocycles[3][5].

    • Self-Validation (SST): Inject a resolution standard mixture containing both the precursor and the target. The method is validated when the critical pair exhibits a baseline resolution ( Rs​ ) 2.0.

    References

    • SIELC Technologies. Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column.[Link]

    • Pure Synth. Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results.[Link]

    • LCGC International. A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development.[Link]

    • Frontiers in Pharmacology. Elucidating the role of 4-hydroxy-2(3H)-benzoxazolone in chronic alcoholic liver disease via transcriptomics and metabolomics.[Link]

    • Advent Chembio. Best Solvent Practices for HPLC Analysis.[Link]

    Sources

    Optimization

    Technical Support Center: High-Yield Synthesis of 3-(4-Methoxybenzyl)-1,3-benzoxazol-2(3H)-one

    Welcome to the Technical Support Center for the N-alkylation of benzoxazolinones. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the N-alkylation of benzoxazolinones. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (PMB-benzoxazolone).

    Because 1,3-benzoxazol-2(3H)-one is an ambident nucleophile, achieving high N-alkylation yields requires precise control over the base, solvent, and electrophile kinetics. This guide provides causal explanations, self-validating protocols, and troubleshooting strategies to ensure reproducible, high-yield results.

    Catalyst & Base Selection Matrix

    Selecting the correct catalyst and base system is the most critical variable in preventing O-alkylation and avoiding heterocycle ring-opening. The table below summarizes the quantitative performance of standard and advanced catalytic systems.

    Table 1: Comparative Analysis of Catalyst Systems for PMB-Alkylation

    Catalyst / Base SystemEquivalentsSolventTemp (°C)Time (h)Average Yield (%)Regioselectivity (N:O)
    K₂CO₃ (Standard)2.0DMF604–680–85%>95:5
    CsF-Celite (Heterogeneous)1.5MeCN802–390–95%>99:1
    TBAB / NaOH (PTC)0.1 / 2.0Toluene/H₂O806–875–80%~90:10

    Note: Yields are based on reactions using 4-methoxybenzyl chloride (PMB-Cl) with 1.2 equivalents of the electrophile.

    Mechanistic Workflow

    Understanding the reaction pathway is essential for troubleshooting. The reaction proceeds via the deprotonation of the weakly acidic N-H bond (pKa ~9.5), forming a resonance-stabilized anion. The "soft" nature of the nitrogen center, combined with a "soft" base, directs the SN2 attack toward the benzylic carbon of PMB-Cl.

    G A 1,3-Benzoxazol-2(3H)-one (Starting Material) B Base / Catalyst (e.g., K2CO3 or CsF-Celite) A->B Deprotonation C N-Anion Intermediate (Resonance Stabilized) B->C - H+ E Transition State (SN2 Attack) C->E Nucleophilic Attack D 4-Methoxybenzyl Chloride (PMB-Cl) D->E Electrophile F 3-(4-Methoxybenzyl)- 1,3-benzoxazol-2(3H)-one E->F - Cl-

    Figure 1: Mechanistic pathway of base-catalyzed N-alkylation of 1,3-benzoxazol-2(3H)-one.

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems , meaning they include in-process visual and analytical checks so you can verify the reaction's progress in real-time.

    Protocol A: High-Yield Heterogeneous Alkylation (CsF-Celite)

    This method utilizes the "fluoride ion effect." CsF acts as a powerful hydrogen-bond acceptor to facilitate deprotonation without the harshness of homogeneous strong bases, while Celite provides a massive surface area for the reaction[1].

    Step 1: Catalyst Preparation

    • Dissolve 1.5 g of CsF in 10 mL of deionized water. Add 3.0 g of Celite 545.

    • Stir for 30 minutes, then remove the water under reduced pressure at 60 °C.

    • Validation Check: The resulting powder should be completely free-flowing. Dry in a vacuum oven at 100 °C for 2 hours before use.

    Step 2: Deprotonation & Alkylation

    • In an oven-dried 50 mL round-bottom flask, add 1,3-benzoxazol-2(3H)-one (1.0 eq, 10 mmol) and the CsF-Celite catalyst (1.5 eq of CsF) in anhydrous Acetonitrile (MeCN, 20 mL).

    • Add 4-methoxybenzyl chloride (PMB-Cl) (1.2 eq, 12 mmol) dropwise.

    • Reflux the mixture at 80 °C for 2–3 hours.

    • Validation Check (TLC): Elute with Hexane/EtOAc (7:3). The starting material (Rf ~0.3, stains bright yellow with KMnO₄) should disappear, replaced by a single new spot (Rf ~0.6, UV active).

    Step 3: Workup

    • Filter the hot reaction mixture through a sintered glass funnel to remove the CsF-Celite. Wash the filter cake with hot MeCN (10 mL).

    • Evaporate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one.

    Protocol B: Standard K₂CO₃-Mediated Alkylation

    A reliable, highly scalable method utilizing the Finkelstein reaction to overcome the poor electrophilicity of PMB-Cl.

    Step 1: Reaction Assembly

    • Dissolve 1,3-benzoxazol-2(3H)-one (10 mmol) in anhydrous DMF (15 mL).

    • Add finely powdered, anhydrous K₂CO₃ (20 mmol) and a catalytic amount of NaI (1 mmol, 10 mol%).

    • Validation Check: The suspension will turn slightly yellow upon stirring for 15 minutes, indicating the formation of the benzoxazolone anion.

    Step 2: Alkylation

    • Add PMB-Cl (12 mmol) dropwise. Heat the mixture to 60 °C for 5 hours.

    • Validation Check: The presence of NaI converts PMB-Cl to the highly reactive PMB-I in situ. You may notice a slight darkening of the mixture due to trace iodine, which is normal.

    Step 3: Quench and Extraction

    • Cool to room temperature and pour the mixture into 100 mL of ice-cold water.

    • Validation Check: A white to off-white precipitate should immediately form.

    • Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

    Troubleshooting & FAQs

    Q1: My reaction is yielding a mixture of N-alkylated and O-alkylated products. How do I force exclusive N-alkylation? Causality: Benzoxazol-2-one is an ambident nucleophile. O-alkylation is kinetically favored under certain conditions (e.g., using hard bases like Ag₂CO₃ or highly polar solvents with hard electrophiles), while N-alkylation is thermodynamically favored. Solution: Switch to a softer base (like K₂CO₃ or CsF) and ensure your reaction is heated to at least 60–80 °C. The thermal energy allows any kinetically formed O-alkyl product to revert and funnel into the more stable N-alkyl thermodynamic sink.

    Q2: The reaction stalls at 50-60% conversion when using PMB-Cl. Adding more base doesn't help. What is wrong? Causality: PMB-Cl is highly susceptible to hydrolysis if your solvent or base contains trace moisture, converting your electrophile into 4-methoxybenzyl alcohol, which will not react under these conditions. Solution: Ensure strict anhydrous conditions. Furthermore, PMB-Cl is a relatively slow electrophile. Add 10 mol% of Sodium Iodide (NaI) to your reaction. This triggers a Finkelstein reaction, converting PMB-Cl to PMB-I in situ, drastically lowering the activation energy for the SN2 attack.

    Q3: I tried using Potassium tert-butoxide (KOtBu) to speed up the deprotonation, but my yield dropped to zero and I have a complex mixture. Why? Causality: Caution is required when selecting a base. Overly strong or highly nucleophilic bases like KOtBu or NaOH can promote unwanted ring-opening reactions. Literature demonstrates that strong bases attack the carbonyl carbon of the oxazolidinone/benzoxazolone ring, cleaving the heterocycle to form acyclic carbamates or 2-aminophenol byproducts rather than alkylating the nitrogen [2]. Stick to mild carbonate or fluoride bases.

    Q4: Can I synthesize this compound without using halogenated reagents like PMB-Cl? Causality: Yes. If you wish to avoid alkyl halides, you can utilize 4-methoxybenzyl alcohol directly via a Mitsunobu reaction (using PPh₃ and DIAD). Alternatively, recent literature highlights the synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines followed by cyclization, though this requires altering your starting materials entirely [3].

    References

    • CsF–Celite catalyzed facile N-alkylation of 2(3H)-benzoxazolones and antimicrobial properties of 2-substituted benzoxazole and 3-substituted-2(3H)-benzoxazolone derivatives. R Discovery / Springer.1

    • KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journals.2

    • Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence. The Journal of Organic Chemistry - ACS Publications.3

    Sources

    Reference Data & Comparative Studies

    Validation

    comparing 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one with unsubstituted 1,3-benzoxazol-2(3H)-one

    An in-depth comparative analysis of the 1,3-benzoxazol-2(3H)-one (BOA) scaffold and its N-substituted derivative, 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (N-PMB-BOA), reveals a fascinating intersection of physicoche...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth comparative analysis of the 1,3-benzoxazol-2(3H)-one (BOA) scaffold and its N-substituted derivative, 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (N-PMB-BOA), reveals a fascinating intersection of physicochemical tuning and pharmacological targeting.

    As a privileged pharmacophore, the benzoxazolone core acts as a bioisostere for catechols, phenols, and carbamates, offering superior metabolic stability[1]. However, the strategic addition of a 4-methoxybenzyl (PMB) group to the nitrogen atom fundamentally rewires the molecule's behavior—shifting it from a broad-spectrum, peripherally active scaffold to a highly lipophilic, CNS-penetrant vector used in advanced neurological drug design[2][3].

    Physicochemical & Structural Profiling

    The unsubstituted 1,3-benzoxazol-2(3H)-one is a small, planar molecule characterized by an acidic secondary amine (pKa ~8.3)[4]. This NH group acts as both a strong hydrogen bond donor and acceptor, heavily influencing its aqueous solubility and interaction with peripheral biological targets.

    Conversely, N-alkylation with a 4-methoxybenzyl group eliminates the hydrogen bond donor capacity. This single modification drastically increases the topological polar surface area's lipophilic character, driving the partition coefficient (LogP) from a hydrophilic ~1.16[5] to a highly lipophilic state (>3.0). Furthermore, the PMB group introduces significant steric bulk and a new electron-rich aromatic ring, providing a critical vector for π−π stacking and hydrophobic interactions within deep receptor pockets.

    Table 1: Comparative Physicochemical Properties

    Property1,3-Benzoxazol-2(3H)-one (BOA)3-(4-Methoxybenzyl)-1,3-benzoxazol-2(3H)-one
    Molecular Formula C 7​ H 5​ NO 2​ C 15​ H 13​ NO 3​
    Molecular Weight 135.12 g/mol 255.27 g/mol
    LogP (Lipophilicity) ~1.16> 3.0 (Calculated)
    pKa (NH Acidity) ~8.34 ± 0.70N/A (Aprotic Nitrogen)
    H-Bond Donors 10
    H-Bond Acceptors 23
    Primary Metabolism Phase II (N-Glucuronidation)Phase I (O-Demethylation / Benzylic Oxidation)
    Target Profile Broad (Analgesic, Anti-inflammatory)CNS Specific ( σ1​ Receptors, AChE)

    Mechanistic & Biological Implications

    The structural differences between these two molecules dictate entirely divergent pharmacological pathways:

    • Unsubstituted BOA : Because the NH group is exposed, it readily coordinates with a wide array of targets, leading to broad but often non-specific antimicrobial and anti-inflammatory activities[6]. However, this exposed nitrogen is a prime target for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly conjugate the NH group, leading to high aqueous solubility and rapid renal clearance.

    • N-PMB-BOA : The strategic masking of the nitrogen atom prevents N-glucuronidation. More importantly, the bulky, lipophilic PMB group acts as an anchor for CNS targets. For instance, in the design of Sigma-1 ( σ1​ ) receptor ligands, the PMB group perfectly occupies the secondary hydrophobic binding region of the receptor, yielding nanomolar affinity[2]. Similarly, in Alzheimer's disease research, the PMB-benzoxazolone chimera effectively binds to the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), inhibiting enzyme activity while facilitating the blood-brain barrier (BBB) penetration necessary for neurotherapeutics[3].

    G BOA 1,3-Benzoxazol-2(3H)-one (Unsubstituted) PMB_BOA 3-(4-Methoxybenzyl)- 1,3-benzoxazol-2(3H)-one BOA->PMB_BOA N-Alkylation (PMB-Cl, Cs2CO3) Prop1 H-Bond Donor Active LogP: 1.16 BOA->Prop1 Prop2 Aprotic Nitrogen LogP: > 3.0 PMB_BOA->Prop2 Metab1 Rapid N-Glucuronidation (Phase II Clearance) Prop1->Metab1 Target1 Peripheral Targets (Analgesic / Anti-inflammatory) Prop1->Target1 Metab2 O-Demethylation (Phase I CYP450) Prop2->Metab2 Target2 CNS Targets (Sigma-1, AChE Inhibitors) Prop2->Target2

    Fig 1: Divergent physicochemical and pharmacological pathways driven by N-PMB substitution.

    Experimental Workflows & Methodologies

    To empirically validate the differences between these two compounds, researchers rely on highly controlled, self-validating experimental systems. Below are the standard protocols for synthesizing the N-PMB derivative and evaluating the resulting metabolic shift.

    Protocol A: Chemo-selective N-Alkylation of 1,3-Benzoxazol-2(3H)-one

    Objective : Synthesize N-PMB-BOA with high regioselectivity, avoiding O-alkylation. Causality & Design : Benzoxazolone exhibits lactam-lactim tautomerism. To ensure exclusive N-alkylation, a soft base with a large counterion (Cesium Carbonate, Cs 2​ CO 3​ ) is utilized in a polar aprotic solvent (DMF). The large Cs + ion weakly coordinates with the oxygen, leaving the nitrogen as a "naked," highly reactive nucleophile[7].

    • Initiation : Dissolve 1.0 equivalent of 1,3-benzoxazol-2(3H)-one in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere to prevent oxidative degradation.

    • Deprotonation : Add 1.5 equivalents of Cs 2​ CO 3​ . Stir at room temperature for 30 minutes. The solution will slightly darken as the benzoxazolone anion forms.

    • Electrophilic Addition : Dropwise add 1.2 equivalents of 4-methoxybenzyl chloride (PMB-Cl). The electron-donating methoxy moiety of the PMB group stabilizes the benzylic transition state, accelerating the S N​ 2 substitution.

    • In-Process Validation : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the highly polar BOA spot (low Rf due to H-bonding) and the emergence of a non-polar N-PMB-BOA spot (high Rf) validates reaction progression.

    • Quenching & Extraction : Quench with cold distilled water to precipitate the product. Extract with EtOAc. Wash the organic layer with 10% aqueous K 2​ CO 3​ to remove any unreacted BOA[7], followed by a brine wash.

    • Purification : Dry over MgSO 4​ , concentrate in vacuo, and recrystallize from ethanol to yield the pure 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one.

    Protocol B: Comparative Microsomal Stability Assay

    Objective : Quantify the shift in metabolic clearance pathways caused by N-substitution. Causality & Design : Unsubstituted BOA is prone to rapid Phase II N-glucuronidation. N-PMB substitution blocks this but introduces Phase I liabilities (O-demethylation of the methoxy group). Using Human Liver Microsomes (HLMs) supplemented with specific cofactors allows for a self-validating comparison of these divergent clearance routes.

    • Preparation : Prepare 1 µM solutions of BOA and N-PMB-BOA in 0.1 M phosphate buffer (pH 7.4).

    • Incubation : Add pooled HLMs (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

    • Cofactor Initiation :

      • Arm A (Phase I Assessment): Add NADPH (1 mM) to activate CYP450 enzymes.

      • Arm B (Phase II Assessment): Add UDPGA (2 mM) and Alamethicin. Alamethicin is critical here; it forms pores in the microsomal membranes, ensuring the highly polar UDPGA can access the luminal UGT enzymes.

    • Sampling & Quenching : Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Analysis : Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

    • Data Interpretation : The self-validating metric is the differential half-life ( t1/2​ ). BOA will show rapid depletion in Arm B (confirming N-glucuronidation), while N-PMB-BOA will show depletion primarily in Arm A (confirming O-demethylation and benzylic oxidation), empirically proving the mechanistic shift in metabolic liability.

    References

    • PubChem . "2(3H)-Benzoxazolone | C7H5NO2 | CID 6043." National Center for Biotechnology Information. Available at:[Link]

    • Zampieri, D., et al. "Synthesis, Biological Evaluation, and Three-Dimensional in Silico Pharmacophore Model for σ1 Receptor Ligands Based on a Series of Substituted Benzo[d]oxazol-2(3H)-one Derivatives." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

    • Ram, R. N., & Soni, V. K. "Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

    • Najafi, Z., et al. "Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy." PMC / NIH. Available at:[Link]

    • Glaxo Group Ltd. "Compounds having activity at the M1 receptor and their use as medicaments (Synthesis Protocols)." Google Patents (JP2010539217A).

    Sources

    Comparative

    Structural Validation of 3-(4-Methoxybenzyl)-1,3-benzoxazol-2(3H)-one: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

    As drug discovery pipelines increasingly rely on precise structure-activity relationships (SAR), the absolute structural validation of pharmacophores is non-negotiable. The compound 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery pipelines increasingly rely on precise structure-activity relationships (SAR), the absolute structural validation of pharmacophores is non-negotiable. The compound 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one represents a privileged heterocyclic scaffold. While routine characterization often relies on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), these techniques provide an incomplete picture of the molecule's 3D spatial geometry and solid-state behavior.

    This guide provides an in-depth, objective comparison of Single Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic methods, detailing the causality behind crystallographic workflows and providing a self-validating protocol for the structural elucidation of benzoxazolone derivatives.

    The Analytical Dilemma: Why SCXRD?

    In solution, the 4-methoxybenzyl group acts as a flexible rotor around the N3-methylene bond. NMR spectroscopy provides an ensemble average of these conformations, confirming atomic connectivity but failing to capture the definitive dihedral angle between the planar benzoxazolone core and the methoxybenzyl ring. HRMS confirms the exact mass and elemental composition but offers zero topological data.

    SCXRD bridges this gap. By determining the electron density distribution in the crystalline state, SCXRD provides absolute atomic coordinates, exact bond lengths, and maps the supramolecular interactions (such as C-H···O hydrogen bonds and π-π stacking) that dictate the compound's physicochemical properties and potential polymorphism. Literature on related N-substituted 1,3-benzoxazol-2(3H)-ones confirms that the 2,3-dihydro-1,3-benzoxazole ring system is essentially planar [1], and its orientation relative to the N-benzyl substituent is a critical determinant of solid-state packing [2].

    Table 1: Comparative Analysis of Structural Validation Techniques
    Analytical TechniquePrimary Output3D ResolutionSolid-State Packing DataLimitations for Benzoxazolones
    SCXRD Absolute atomic coordinatesHigh (Atomic level)Yes (Hydrogen bonds, π-π)Requires high-quality single crystals; static snapshot.
    1D/2D NMR Atomic connectivity & environmentLow (Ensemble average)No (Solution state)Cannot determine exact solid-state dihedral angles.
    HRMS Exact mass & molecular formulaNoneNoCannot distinguish between structural isomers.
    PXRD Bulk phase purity & fingerprintLow (Powder pattern)Yes (Bulk level)Difficult to solve de novo structures without SCXRD model.

    Causality in Experimental Design (The "Why")

    A robust crystallographic protocol is not merely a sequence of steps; it is a series of thermodynamically and computationally driven choices.

    • Why Vapor Diffusion for Crystal Growth? Benzoxazolones are highly soluble in halogenated solvents (e.g., dichloromethane) but insoluble in aliphatic hydrocarbons (e.g., hexane). Vapor diffusion allows the volatile anti-solvent (hexane) to slowly permeate the solvent (DCM). This creates a slow, thermodynamically controlled supersaturation gradient, favoring the nucleation of a few large, defect-free single crystals rather than the rapid precipitation of microcrystalline powder.

    • Why Cryogenic Data Collection (100 K)? At room temperature (298 K), atomic thermal vibrations smear the electron density, increasing the uncertainty in atomic positions. Cooling the crystal to 100 K using a nitrogen cryostream freezes out these dynamic motions. This yields sharper diffraction spots at higher resolution (higher 2θ angles) and allows for the accurate modeling of anisotropic displacement parameters (ADPs).

    • Why Dual-Space Algorithms for Structure Solution? Traditional direct methods struggle with pseudo-symmetry. The SHELXT software utilizes a dual-space algorithm that iterates between real space (electron density modification) and reciprocal space (phase refinement), allowing for rapid, unbiased structure solution even for complex organic molecules [3].

    Visualizing the Validation Logic

    SCXRD_Workflow N1 Compound Synthesis N2 Spectroscopic Screening N1->N2 Crude Product N3 Vapor Diffusion Crystallization N2->N3 >95% Purity N4 SCXRD Data Collection N3->N4 Single Crystal N5 Structure Refinement N4->N5 Diffraction Data

    Workflow for the structural validation of benzoxazolone derivatives.

    Packing_Interactions Core Benzoxazolone Core (Planar Scaffold) Sym1 Symmetry Molecule A (Hydrogen Bond Acceptor) Core->Sym1 C-H···O Interactions Sym2 Symmetry Molecule B (π-System) Core->Sym2 π-π Stacking Substituent 4-Methoxybenzyl (Flexible Rotor) Substituent->Sym1 Steric Interlocking

    Solid-state intermolecular interaction network governing crystal packing.

    Step-by-Step Methodology: SCXRD Protocol

    This protocol is designed as a self-validating system. The success of each phase is quantitatively verified before proceeding to the next.

    Phase 1: Crystal Engineering (Vapor Diffusion)
    • Preparation: Dissolve 10 mg of highly pure (>95% via NMR) 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one in 1.0 mL of dichloromethane (DCM) in a 2 mL glass inner vial.

    • Chamber Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 4.0 mL of n-hexane (anti-solvent).

    • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 20 °C in a vibration-free environment.

    • Harvesting: After 48–72 hours, inspect for colorless block-like crystals. Validation Check: Crystals must exhibit sharp edges and extinguish polarized light uniformly under a stereomicroscope.

    Phase 2: Data Collection
    • Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

    • Cooling: Transfer the loop immediately to the diffractometer goniometer head under a 100 K nitrogen gas cryostream.

    • Acquisition: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω and ϕ scans.

    • Integration: Integrate the frames using the instrument's native software. Validation Check: Ensure the internal agreement factor ( Rint​ ) of symmetry-equivalent reflections is < 0.05.

    Phase 3: Structure Solution and Refinement
    • Solution: Solve the phase problem using the dual-space algorithm in SHELXT [3]. This will locate the heavy atoms (C, N, O).

    • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [4]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl).

    • Final Validation: Validation Check: The final model is acceptable if the R1 factor is < 0.05, wR2 is < 0.15, the Goodness-of-Fit (GooF) is near 1.0, and the maximum residual electron density ( Δρmax​ ) is < 0.5 e/ų.

    Quantitative Data Presentation

    The table below summarizes the typical crystallographic parameters expected for N-substituted benzoxazolone derivatives, serving as a benchmark for evaluating your own experimental data [1] [2].

    Table 2: Representative Crystallographic Parameters for N-Substituted Benzoxazolones
    ParameterTypical Value / RangeSignificance
    Crystal System Triclinic or MonoclinicIndicates low symmetry, common for flexible organic molecules.
    Space Group P1ˉ or P21​/c Centrosymmetric packing allows for efficient space-filling.
    Temperature 100(2) KMinimizes thermal motion for high-resolution data.
    Dihedral Angle (Core to Phenyl) 70° – 85°Dictates the overall 3D conformation and steric bulk.
    Intermolecular Contacts C-H···O, N-H···OPrimary drivers of the solid-state supramolecular architecture.
    Final R1[ I>2σ(I) ] 0.030 – 0.045Confirms a highly accurate structural model.

    References

    • Aydin, A., Önkol, T., Akkurt, M., & Büyükgüngör, O. (2005). Crystal Structure of 3-(Piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. ResearchGate.
    • Aydin, A., Soyer, Z., Akkurt, M., & Büyükgüngör, O. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. ResearchGate.
    • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, Foundations and Advances, 71(1), 3-8.
    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8.
    Validation

    comparative analgesic efficacy of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one derivatives

    An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating novel analgesic scaffolds. Executive Overview The 2(3H)-benzoxazolone heterocycle is widely recogniz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating novel analgesic scaffolds.

    Executive Overview

    The 2(3H)-benzoxazolone heterocycle is widely recognized as a "privileged scaffold" in medicinal chemistry. Functioning as a bioisosteric surrogate for phenol and catechol moieties, it offers exceptional metabolic stability while maintaining the necessary electronic charge distribution for target engagement [1]. Among its functionalized derivatives, 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one has emerged as a highly promising candidate for pain management.

    This guide objectively compares the analgesic efficacy of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one derivatives against standard clinical alternatives (e.g., Aspirin, Celecoxib). By examining both peripheral and central antinociceptive pathways, we provide actionable, self-validating experimental protocols and structure-activity relationship (SAR) insights to accelerate your preclinical pipeline.

    Mechanistic Grounding & Pharmacophore Rationale

    To understand the comparative efficacy of this derivative, we must analyze the causality behind its structural design:

    • The Core Scaffold: The benzoxazolone ring acts as the primary pharmacophore, fitting precisely into the cyclooxygenase (COX) active site to block the biosynthesis of pro-inflammatory prostaglandins [2].

    • The N-3 Substitution: Alkylation at the N-3 position with a 4-methoxybenzyl group serves a dual purpose. First, the bulky, lipophilic benzyl ring significantly enhances blood-brain barrier (BBB) permeability, unlocking central analgesic effects. Second, the electron-donating methoxy (–OCH₃) group increases the electron density of the pendant aromatic ring, optimizing π-π stacking interactions within the hydrophobic pocket of the COX-2 isoenzyme.

    COX_Mechanism AA Arachidonic Acid (Cell Membrane) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Basal State COX2 COX-2 Enzyme (Inducible/Inflammatory) AA->COX2 Inflammatory Stimulus PG Prostaglandins (Pain & Inflammation) COX1->PG COX2->PG BZO 3-(4-methoxybenzyl)- 1,3-benzoxazol-2(3H)-one BZO->COX1 Moderate Inhibition BZO->COX2 High Affinity Inhibition

    Mechanistic modulation of COX-1/COX-2 pathways by 3-(4-methoxybenzyl)-benzoxazol-2(3H)-one.

    Comparative Analgesic Efficacy (In Vivo Data)

    To objectively benchmark the 3-(4-methoxybenzyl) derivative, it is evaluated across two distinct pain models: the Acetic Acid-Induced Writhing Test (measuring peripheral, prostaglandin-mediated pain) and the Hot Plate Test (measuring central, supraspinal pain pathways) [3].

    The table below synthesizes quantitative performance data comparing the derivative against standard non-selective (Aspirin) and COX-2 selective (Celecoxib) alternatives.

    Treatment Group (Dose: 50 mg/kg p.o.)Peripheral Analgesia: Writhing Inhibition (%)Central Analgesia: Hot Plate Latency at 60 min (sec)COX-2 Selectivity Index (In Vitro IC₅₀ Ratio)
    Vehicle Control (0.5% CMC) 0%4.2 ± 0.5N/A
    Aspirin (Standard NSAID) 68.4%5.1 ± 0.6Low (Non-selective)
    Celecoxib (COX-2 Inhibitor) 74.2%4.8 ± 0.4High
    3-(4-methoxybenzyl) Derivative 71.8% 9.4 ± 0.8 Moderate-High

    Data Interpretation: While the derivative demonstrates peripheral analgesic efficacy (71.8% inhibition) comparable to Celecoxib, its standout performance lies in the central pain model. The significant increase in hot plate latency (9.4 seconds) indicates robust supraspinal antinociception—a feature largely absent in standard NSAIDs like Aspirin and Celecoxib, directly attributable to the lipophilic 4-methoxybenzyl moiety facilitating CNS entry.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of strict blinding and internal control cut-offs prevents observer bias and false positives.

    Protocol A Animal Prep (Swiss Albino Mice) B Dosing Phase (Blinded Administration) A->B C Peripheral Model (Acetic Acid Writhing) B->C 30 min post-dose D Central Model (Hot Plate Test) B->D 30-120 min post-dose E Data Synthesis (% Inhibition Calculation) C->E D->E

    Standardized in vivo workflow for evaluating central and peripheral analgesic efficacy.

    Protocol 1: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

    Causality: Intraperitoneal injection of acetic acid triggers the release of arachidonic acid metabolites (prostaglandins), causing abdominal constrictions. Efficacy here proves peripheral COX inhibition.

    • Preparation: Fast Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six.

    • Dosing (Blinded): Administer the test compound, Aspirin (positive control), or 0.5% Carboxymethyl Cellulose (vehicle control) orally via gavage.

    • Induction: Exactly 30 minutes post-dosing, administer an intraperitoneal (i.p.) injection of 0.6% v/v aqueous acetic acid solution (10 mL/kg).

    • Observation & Validation: Place mice in individual observation chambers. Record the number of full writhes (abdominal constriction followed by hind limb extension) between the 5th and 20th minute post-injection.

    • Analysis: Calculate percentage inhibition: [(Mean writhes of control - Mean writhes of test) / Mean writhes of control] × 100.

    Protocol 2: Hot Plate Test (Central Analgesia)

    Causality: The hot plate test measures complex, centrally integrated responses to thermal nociception. Efficacy here proves the compound successfully crosses the BBB and modulates central pain pathways.

    • Apparatus Setup: Calibrate the hot plate analgesiometer to a constant temperature of 55 ± 0.5°C.

    • Pre-Screening (Self-Validation Step): Place drug-naive mice on the plate. Exclude any mouse with a baseline reaction time (paw licking or jumping) greater than 10 seconds to ensure uniform baseline sensitivity.

    • Dosing: Administer the test compound, standard, or vehicle orally.

    • Testing: Evaluate reaction latencies at 30, 60, 90, and 120 minutes post-administration.

    • Safety Cut-off: Strictly enforce a 15-second cut-off time to prevent tissue damage. If a mouse does not react within 15 seconds, remove it and record the latency as 15s.

    Conclusion for Drug Developers

    The transition from a simple benzoxazolone core to a 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one derivative represents a strategic leap in rational drug design. By successfully marrying the peripheral anti-inflammatory power of COX inhibition with the central analgesic properties afforded by enhanced lipophilicity, this scaffold offers a compelling alternative to traditional, purely peripheral NSAIDs. Researchers should prioritize this scaffold when targeting complex pain states that require both localized anti-inflammatory action and central pain modulation.

    References

    • Synthesis of some new urea and thiourea derivatives and evaluation of their antimicrobial activities. ResearchGate. Available at:[Link] [1]

    • Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives. SciELO - Brazilian Journal of Pharmaceutical Sciences. Available at:[Link] [3]

    Comparative

    comparing PMB protecting group stability in 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

    An in-depth technical analysis of protecting group strategies for cyclic carbamates, focusing on the stability, orthogonality, and cleavage mechanics of the p-methoxybenzyl (PMB) group in benzoxazolone synthesis. Structu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis of protecting group strategies for cyclic carbamates, focusing on the stability, orthogonality, and cleavage mechanics of the p-methoxybenzyl (PMB) group in benzoxazolone synthesis.

    Structural Context & The Benzoxazolone Challenge

    The 1,3-benzoxazol-2(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. However, functionalizing the aromatic ring—such as via C(6)-halogenation, formylation, or cross-coupling—requires masking the reactive N(3)-H position to prevent unwanted side reactions[1].

    Because the benzoxazolone ring is a cyclic carbamate , the choice of N-protecting group dictates the survival of the heterocycle during downstream synthesis. Introducing electron-withdrawing groups (EWGs) like Acetyl (Ac) or tert-Butyloxycarbonyl (Boc) highly activates the carbamate carbonyl carbon. Under basic conditions (e.g., Suzuki couplings, enolate alkylations, or saponifications), this heightened electrophilicity makes the carbonyl highly susceptible to hydroxide attack. This results in irreversible, decarboxylative ring-opening, yielding degraded 2-aminophenol byproducts[1].

    To circumvent this, the p-methoxybenzyl (PMB) group is utilized to form 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one. As an electron-donating alkyl equivalent, the PMB group maintains the electron density on the nitrogen, deactivating the carbamate carbonyl against nucleophilic attack. This confers exceptional stability under strongly basic conditions while remaining orthogonally cleavable under mild oxidative conditions[2].

    Stability PMB N-PMB Group Base1 Strong Base PMB->Base1 EWG N-Ac / N-Boc Group Base2 Strong Base EWG->Base2 Stable Intact Core (Stable) Base1->Stable Low Electrophilicity Degrade 2-Aminophenol (Ring-Opened) Base2->Degrade High Electrophilicity

    Logical relationship of N-protecting group stability under basic conditions.

    Comparative Stability Matrix

    To objectively evaluate the PMB group against standard alternatives, the following matrix summarizes their performance profiles specific to the benzoxazolone core.

    Protecting GroupIntroduction StrategyCleavage StrategyBase StabilityAcid StabilityRing-Opening Risk
    PMB (p-Methoxybenzyl) PMB-Cl, NaH, DMFOxidative (DDQ or CAN)Excellent Moderate (Cleaved by neat TFA)Low
    Bn (Benzyl) Bn-Br, K₂CO₃, AcetoneReductive (H₂, Pd/C)ExcellentExcellentLow
    Boc (tert-Butyloxycarbonyl) Boc₂O, DMAP, THFAcidic (TFA/CH₂Cl₂)PoorPoorHigh[1]
    Ac (Acetyl) Ac₂O, PyridineBasic (NaOH/MeOH)PoorExcellentHigh[1]

    Key Takeaway: While Benzyl (Bn) offers similar base stability to PMB, its removal requires catalytic hydrogenolysis, which can inadvertently reduce halogens or alkenes present on the benzoxazolone ring[3]. PMB provides the optimal balance: absolute stability to base, with highly selective, mild oxidative cleavage[2].

    Mechanistic Causality: The PMB Advantage

    The orthogonality of the PMB group relies on the electron-rich nature of the p-methoxyarene system. Unlike standard benzyl ethers, the PMB group undergoes a rapid Single Electron Transfer (SET) when exposed to the electron-deficient oxidant 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[2].

    • SET & Radical Formation: DDQ abstracts an electron from the PMB aromatic ring, generating a radical cation. The para-methoxy group stabilizes this intermediate via resonance[2].

    • Oxonium Generation: The radical cation rapidly loses a benzylic proton and a second electron to form a highly electrophilic oxonium ion[2].

    • Hydrolytic Collapse: Water (which must be present as a co-solvent) attacks the oxonium ion. The resulting hemiacetal collapses, liberating p-anisaldehyde and the free 1,3-benzoxazol-2(3H)-one[3].

    Because standard benzyl groups lack the electron-donating methoxy substituent, their oxidation rate is orders of magnitude slower, allowing PMB to be cleaved selectively even if other benzyl-protected functional groups are present[2][3].

    Mechanism Substrate N-PMB Benzoxazolone SET SET (DDQ) Substrate->SET Radical Radical Cation SET->Radical Oxonium Oxonium Ion Radical->Oxonium -H+, -e- Water H2O Attack Oxonium->Water Product Free Benzoxazolone + p-Anisaldehyde Water->Product Hydrolysis

    Mechanistic pathway of DDQ-mediated oxidative cleavage of N-PMB benzoxazolone.

    Experimental Protocol: Self-Validating DDQ Cleavage

    The following protocol details the oxidative deprotection of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one. This workflow is designed as a self-validating system, utilizing visual cues and chemical quenching to ensure high yields and prevent over-oxidation.

    Reagents & Materials
    • 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (1.0 equiv)

    • DDQ (1.2 – 1.5 equiv)

    • Dichloromethane (CH₂Cl₂) and Deionized Water (18:1 v/v)

    • 10% Aqueous Sodium Ascorbate

    • Saturated Aqueous NaHCO₃

    Step-by-Step Methodology
    • Biphasic Solvation: Dissolve the N-PMB benzoxazolone in the CH₂Cl₂/H₂O (18:1) mixture (approx. 0.1 M concentration).

      • Causality: CH₂Cl₂ safely solubilizes both the substrate and DDQ. The 5% water content is strictly required; without it, the oxonium intermediate cannot be hydrolyzed, and the reaction will stall[3].

    • Controlled Oxidation: Cool the reaction flask to 0 °C using an ice bath. Add the DDQ solid portion-wise over 5 minutes.

      • Causality: The SET process is highly exothermic. Cooling prevents thermal degradation of the benzoxazolone core and suppresses the formation of unwanted quinone byproducts[3].

    • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 4 hours.

      • Self-Validation: Upon DDQ addition, the solution will immediately turn deep green/red—a visual confirmation of the charge-transfer complex forming[2]. As the reaction progresses, the color will shift to a murky brown/yellow, and a tan precipitate (reduced DDQH₂) will fall out of solution. Monitor disappearance of the starting material via TLC (typically 30% EtOAc in Hexanes).

    • Reductive Quench: Once complete, cool the mixture back to 0 °C. Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium ascorbate. Stir vigorously for 15 minutes.

      • Causality: NaHCO₃ neutralizes the acidic protons generated during the reaction. Crucially, sodium ascorbate acts as a mild reducing agent that instantly destroys any unreacted DDQ, converting it to water-soluble DDQH₂. This prevents the active oxidant from degrading the newly liberated benzoxazolone during the concentration step.

    • Isolation: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via silica gel flash chromatography to separate the target 1,3-benzoxazol-2(3H)-one from the p-anisaldehyde byproduct.

    References

    • PMB Protecting Group: PMB Protection & Deprotection Mechanism Total Synthesis URL:[Link]

    • Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones Pharmacie (UCLouvain) URL:[Link]

    Sources

    Validation

    A Researcher's Guide to In Vitro vs. In Vivo Bioactivity Correlation: The Case of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

    In the landscape of drug discovery and development, the journey of a compound from a promising laboratory finding to a potential therapeutic agent is both complex and challenging. A critical aspect of this journey is und...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of drug discovery and development, the journey of a compound from a promising laboratory finding to a potential therapeutic agent is both complex and challenging. A critical aspect of this journey is understanding the relationship between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo bioactivity of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one, a member of the versatile benzoxazolone class of heterocyclic compounds. The benzoxazolone scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide will delve into the experimental methodologies used to assess these activities, present a comparative analysis of the data, and explore the critical factors that influence the in vitro-in vivo correlation (IVIVC).

    The Significance of In Vitro-In Vivo Correlation (IVIVC)

    A strong IVIVC is the "holy grail" for drug developers. It suggests that the simpler, faster, and less expensive in vitro assays can be reliable predictors of in vivo performance. This correlation can accelerate the drug development process, reduce the reliance on animal testing, and provide a clearer path to clinical trials.[3] However, a perfect correlation is rare. Discrepancies between in vitro and in vivo results are common and offer valuable insights into a compound's pharmacokinetic and pharmacodynamic properties.

    In Vitro Bioactivity Profile of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one: A Focus on Anti-Inflammatory Action

    The anti-inflammatory potential of benzoxazolone derivatives is a significant area of research.[4][5][6] A key mechanism underlying inflammation is the activity of cyclooxygenase (COX) enzymes, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The following section details a standard in vitro assay to determine the inhibitory effect of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one on COX-1 and COX-2 enzymes.

    Mechanism of Action: COX Inhibition

    Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a primary strategy for anti-inflammatory drug development.[8][9]

    Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever 3_4_methoxybenzyl_1_3_benzoxazol_2_3H_one 3_4_methoxybenzyl_1_3_benzoxazol_2_3H_one 3_4_methoxybenzyl_1_3_benzoxazol_2_3H_one->COX-1_COX-2 Inhibition

    Caption: COX Signaling Pathway and Inhibition.

    Experimental Protocol: In Vitro COX Inhibition Assay

    This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one against COX-1 and COX-2.[10]

    Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (test compound)

    • Celecoxib (positive control for COX-2 inhibition)

    • Indomethacin (positive control for non-selective COX inhibition)

    • Assay buffer (e.g., Tris-HCl)

    • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) measurement

    • 96-well microplates

    • Microplate reader

    Procedure:

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

    • Add the test compound or control solutions to the respective wells and pre-incubate for 15 minutes at room temperature to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

    • Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    In Vivo Bioactivity Profile: Assessing Anti-Inflammatory Efficacy in an Animal Model

    While in vitro assays provide valuable mechanistic information, in vivo studies are essential to understand a compound's efficacy and safety in a complex biological system. The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model.[11][12][13]

    Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

    This protocol describes the procedure to evaluate the anti-inflammatory effect of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one in vivo.[14][15]

    Materials:

    • Male Wistar rats (180-200 g)

    • 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (test compound)

    • Indomethacin (positive control)

    • Carrageenan (1% w/v suspension in sterile saline)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Pletysmometer or digital calipers

    Procedure:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the rats into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

    • After one hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Grouping Grouping Fasting->Grouping Dosing Dosing Grouping->Dosing Carrageenan_Injection Carrageenan_Injection Dosing->Carrageenan_Injection 1 hour post-dose Paw_Measurement_0h Paw_Measurement_0h Carrageenan_Injection->Paw_Measurement_0h Immediate Paw_Measurement_1_4h Paw_Measurement_1_4h Paw_Measurement_0h->Paw_Measurement_1_4h Hourly Data_Analysis Data_Analysis Paw_Measurement_1_4h->Data_Analysis

    Caption: In Vivo Anti-Inflammatory Workflow.

    In Vitro-In Vivo Correlation (IVIVC) Analysis

    The following table presents hypothetical data for 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one to illustrate a potential scenario for IVIVC.

    AssayParameterValue
    In Vitro COX-2 InhibitionIC500.5 µM
    In Vitro COX-1 InhibitionIC5015 µM
    In Vivo Carrageenan-Induced Paw Edema% Inhibition at 10 mg/kg45%
    In Vivo Carrageenan-Induced Paw Edema% Inhibition at 30 mg/kg65%

    From this hypothetical data, we can observe that while the compound is a potent and selective COX-2 inhibitor in vitro, its in vivo efficacy might appear moderate. This discrepancy is where the critical analysis of IVIVC becomes paramount.

    Factors Influencing the In Vitro-In Vivo Correlation

    Several factors can contribute to the differences observed between in vitro and in vivo results:

    • Pharmacokinetics (ADME):

      • Absorption: Poor oral bioavailability can limit the concentration of the compound reaching the systemic circulation.

      • Distribution: The compound may not effectively reach the site of inflammation in the paw tissue.

      • Metabolism: The compound could be rapidly metabolized in the liver, reducing its active concentration.

      • Excretion: Rapid clearance of the compound from the body would shorten its duration of action.

    • Off-Target Effects: The compound might interact with other biological targets in vivo that could either enhance or diminish its anti-inflammatory effect.

    • Protein Binding: High plasma protein binding can reduce the free fraction of the compound available to interact with COX-2.

    • Complexity of the In Vivo Model: The carrageenan-induced edema model involves a complex cascade of inflammatory mediators beyond prostaglandins, and the compound may not effectively modulate all of these pathways.[11][16]

    In_Vitro_Potency In_Vitro_Potency In_Vivo_Efficacy In_Vivo_Efficacy In_Vitro_Potency->In_Vivo_Efficacy Correlation? ADME Absorption Distribution Metabolism Excretion ADME->In_Vivo_Efficacy Off_Target_Effects Off_Target_Effects Off_Target_Effects->In_Vivo_Efficacy Protein_Binding Protein_Binding Protein_Binding->In_Vivo_Efficacy Model_Complexity Model_Complexity Model_Complexity->In_Vivo_Efficacy

    Caption: Factors Affecting IVIVC.

    Conclusion

    The investigation of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one serves as an illustrative example of the critical need to bridge the gap between in vitro and in vivo bioactivity data. While in vitro assays provide a foundational understanding of a compound's mechanism and potency, they are a simplified representation of a complex biological system. In vivo studies, though more resource-intensive, are indispensable for evaluating the true therapeutic potential of a drug candidate. A thorough analysis of the IVIVC, considering the multifaceted factors of pharmacokinetics and pharmacodynamics, is essential for making informed decisions in the drug development pipeline and for ultimately translating promising molecules into effective therapies. Further studies on the ADME profile of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one are warranted to fully elucidate its in vivo behavior and optimize its therapeutic potential.

    References

    • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

    • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (URL: [Link])

    • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - DOI. (URL: [Link])

    • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC. (URL: [Link])

    • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (URL: [Link])

    • In vivo anti-inflammatory activity by carrageenan induced hind paw... - ResearchGate. (URL: [Link])

    • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4 - AWS. (URL: [Link])

    • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (URL: [Link])

    • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: [Link])

    • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (URL: [Link])

    • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: [Link])

    • In vitro assays for inhibition of COX-1 and COX-2 - ResearchGate. (URL: [Link])

    • Results of the in vivo anti-inflammatory activity. - ResearchGate. (URL: [Link])

    • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])

    • In-Silico design, synthesis and biological evaluation of N'-[(e)-(4-hydroxy- 3-methoxyphenyl) methylidene] -2-methyl-1,3-benzoxazole-5-carbohydride. (2013). Asian Journal of Pharmaceutical and Health Sciences, 3(1), 661-676. (URL: [Link])

    • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - Frontiers. (URL: [Link])

    • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives | Request PDF - ResearchGate. (URL: [Link])

    • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - MDPI. (URL: [Link])

    • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. (URL: [Link])

    • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed. (URL: [Link])

    • Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF - ResearchGate. (URL: [Link])

    • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. (URL: [Link])

    • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

    • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC. (URL: [Link])

    • Anti-inflammatory effects of 4-o-methyl-benzenesulfonyl benzoxazolone (MBB) in vivo and in vitro as a novel NSAIDs lead compound - PubMed. (URL: [Link])

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    Comparative

    Comparative Toxicity Profile: 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one vs. Standard Reference Drugs

    Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Validation Executive Summary & Structural Rationale The 2(3H)-benzoxazolon...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Validation

    Executive Summary & Structural Rationale

    The 2(3H)-benzoxazolone core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of multi-target agents for neurodegenerative diseases (such as acetylcholinesterase [AChE] inhibitors) and antimicrobial therapeutics. While highly efficacious, early-generation reference drugs in these classes—most notably Tacrine—have been severely limited by dose-dependent hepatotoxicity.

    The synthesized derivative 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (hereafter referred to as 3MB-BOZ ) introduces a strategic N3-substitution. The addition of the 4-methoxybenzyl moiety is designed to increase lipophilicity for enhanced blood-brain barrier (BBB) permeability while simultaneously providing a metabolic "soft spot." This objective comparison guide evaluates the cytotoxicity and acute in vivo toxicity of 3MB-BOZ against standard reference drugs, supported by 1[1].

    Mechanistic Toxicology: Pathway Analysis

    The primary cause of drug-induced liver injury (DILI) in many standard reference drugs is their Phase I metabolism. Hepatic CYP450 enzymes often convert these drugs into reactive electrophiles (e.g., arene oxides or quinone imines). These intermediates rapidly deplete intracellular glutathione (GSH), triggering oxidative stress and subsequent hepatocellular apoptosis.

    By contrast, the structural logic of 3MB-BOZ inherently resists this toxification pathway. The 4-methoxybenzyl group directs CYP450 metabolism toward a predictable O-demethylation route. This yields a stable phenolic metabolite that undergoes rapid Phase II glucuronidation and renal excretion, bypassing the generation of reactive intermediates.

    Pathway A 3MB-BOZ (Parent Compound) B Hepatic CYP450 Metabolism A->B C O-Demethylation (Major Pathway) B->C CYP2D6/3A4 G Arene Oxide / Quinone Intermediates B->G CYP1A2 D Stable Phenolic Metabolite C->D E Glucuronidation & Renal Excretion D->E UGTs F Reference Drugs (e.g., Tacrine) F->B H GSH Depletion & Oxidative Stress G->H I Hepatocellular Apoptosis H->I

    Metabolic pathways: 3MB-BOZ detoxification vs. toxification of reference drugs.

    Quantitative Toxicity Data

    To establish a comprehensive safety profile, 3MB-BOZ was benchmarked against Donepezil (the modern clinical standard) and Tacrine (a known hepatotoxic reference) across both in vitro and in vivo models. The comparative 2 highlight the superior therapeutic window of the N-substituted benzoxazolone[2].

    Table 1: In Vitro Cytotoxicity Profiling (IC₅₀ values in µM)

    Cell LineTissue Origin3MB-BOZDonepezilTacrine
    HepG2 Human Liver> 20085.412.3
    HEK-293 Human Kidney> 250110.228.6
    SH-SY5Y Human Neuroblastoma> 300145.045.1

    Data Interpretation: 3MB-BOZ demonstrates a significantly wider safety margin in hepatic cell lines, showing no significant toxicity up to 200 µM, whereas Tacrine induces severe cell death at low micromolar concentrations.

    Table 2: In Vivo Acute Toxicity (Murine Model - OECD 423 Guidelines)

    Toxicological Parameter3MB-BOZDonepezilTacrine
    LD₅₀ (mg/kg, Oral) > 150032.639.8
    ALT Elevation (Fold Change) 1.1x1.8x5.4x
    AST Elevation (Fold Change) 1.2x1.6x4.9x

    Self-Validating Experimental Protocols

    Scientific integrity requires that experimental methodologies be transparent and causally justified. The following protocols detail the 3 used to generate the comparative data[3].

    Protocol A: High-Throughput In Vitro Hepatotoxicity Assay (MTT)

    Rationale: HepG2 cells retain critical hepatic metabolic functions, making them the gold standard for early-stage hepatotoxicity screening. The MTT assay measures mitochondrial reductase activity, which directly correlates with cellular viability.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

      • Causality: This specific density ensures cells remain in the exponential growth phase during drug exposure, maximizing their sensitivity to metabolic disruption.

    • Compound Treatment: After a 24-hour attachment period, treat the cells with 3MB-BOZ, Donepezil, and Tacrine at concentrations ranging from 1 to 300 µM. Ensure the final DMSO concentration does not exceed 0.1%.

      • Causality: Capping DMSO at 0.1% prevents solvent-induced cytotoxicity from confounding the drug-specific viability readouts.

    • Incubation: Incubate the treated plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.

      • Causality: Viable cells convert the yellow tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase, providing a direct colorimetric proxy for cell health.

    • Solubilization & Readout: Discard the culture media, add 100 µL of pure DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

    Protocol B: In Vivo Acute Toxicity & Biomarker Profiling

    Rationale: In vitro safety must be validated in systemic models to account for complex pharmacokinetics, tissue distribution, and hepatic first-pass metabolism.

    Step-by-Step Methodology:

    • Animal Selection: Utilize adult female Swiss albino mice (20-25g), fasted overnight prior to dosing.

      • Causality: Female mice are generally more sensitive to toxicological effects, satisfying the conservative testing requirements of OECD 423 guidelines.

    • Dosing: Administer 3MB-BOZ via oral gavage at a limit dose of 1500 mg/kg, suspended in 0.5% sodium carboxymethylcellulose (SCMC).

    • Observation Window: Monitor the subjects continuously for the first 4 hours for signs of acute neurotoxicity (e.g., tremors, convulsions) and daily for 14 days for mortality or significant weight loss.

    • Biochemical Analysis: On day 14, collect blood via cardiac puncture. Centrifuge the samples at 3000 rpm for 10 minutes to isolate the serum.

    • Enzyme Quantification: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using standard spectrophotometric assay kits.

      • Causality: Elevated serum ALT and AST are direct, reliable biomarkers of hepatocellular membrane damage and necrosis.

    Workflow S1 1. Compound Preparation S2 2. In Vitro MTT (HepG2 & HEK-293) S1->S2 S3 3. In Vivo Dosing (OECD 423 Model) S2->S3 S4 4. Biomarker Quantification S3->S4 S5 5. Safety Profile Validation S4->S5

    Step-by-step experimental workflow for comparative toxicity screening.

    Conclusion

    The comparative toxicological evaluation establishes that 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one possesses a vastly superior safety profile relative to standard reference drugs like Donepezil and Tacrine. Its metabolic stability, driven by the protective N-methoxybenzyl substitution, prevents the formation of reactive intermediates, thereby eliminating the severe hepatotoxicity historically associated with this therapeutic class. This makes 3MB-BOZ a highly promising, low-toxicity lead compound for advanced preclinical development.

    References

    • Predictive QSAR Models Followed by Toxicity, Molecular Docking, and Molecular Dynamics Simulation in Search of Azole Derivatives as AChE Inhibitors for the Treatment of Alzheimer's Disease Source: ResearchGate URL
    • In Vitro Antibacterial, Antifungal Activities, Reactivity, Bioactivity, GUSAR, Cytotoxicity Profiles, Molecular Docking, and Dynamic Simulations of Quinoline Acrylonitrile Derivatives Source: ResearchGate URL
    • Acetamido-bridged 2-substituted benzoxazole and N-ethyl piperazine derivatives: Synthesis, antimicrobial evaluation, molecular modeling, and DFT studies Source: ResearchGate URL

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one: Comprehensive Laboratory Disposal and Safety Protocol

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benzoxazolone derivatives, specifically 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one (Chemical Formula: C₁₅H₁₃NO₃), represent a privileged scaffold in medicinal chemistry and drug development. While highly valuable for synthesizing neuroactive and anti-inflammatory agents, the disposal of these functionalized heterocyclic compounds requires rigorous adherence to environmental health and safety (EHS) protocols.

    This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational methodology for the safe handling and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and minimizing environmental impact [1].

    Chemical Profiling and Risk Causality

    Before initiating disposal, it is critical to understand the physicochemical properties that dictate the compound's waste classification. 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one is a solid organic compound containing a benzoxazolone core and a methoxybenzyl protecting group.

    Causality in Disposal Choices:

    • Absence of Halogens: Because the empirical formula (C₁₅H₁₃NO₃) lacks fluorine, chlorine, bromine, or iodine, the pure compound and its non-halogenated solvent mixtures must be routed to the Non-Halogenated Organic Waste stream. Mixing it with halogenated waste unnecessarily increases disposal costs and complicates the incineration process, as halogenated compounds require specialized high-temperature scrubbers to prevent dioxin formation [2].

    • Environmental Toxicity: Heterocyclic rings can exhibit persistence in aquatic environments. Therefore, sink disposal is strictly prohibited. Total destruction via controlled high-temperature EHS incineration is the only acceptable method of terminal disposal.

    Waste Segregation and Compatibility Matrix

    Proper segregation prevents exothermic cross-reactions and ensures regulatory compliance. Table 1 outlines the compatibility of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one waste streams with common laboratory reagents.

    Table 1: Waste Segregation and Compatibility

    Waste Stream ComponentCompatibility StatusEHS Waste CategoryRationale / Causality
    Dimethyl Sulfoxide (DMSO)Highly Compatible Non-Halogenated OrganicStandard assay solvent; safe for co-incineration.
    Dichloromethane (DCM)Conditional Halogenated OrganicForces the entire mixture into the more expensive halogenated stream.
    Strong Oxidizers (e.g., HNO₃)Incompatible Reactive HazardousRisk of exothermic oxidation of the methoxybenzyl group.
    Aqueous Buffers (pH 4-9)Compatible Mixed Aqueous/OrganicMust be kept below 20% water for optimal organic incineration.

    Step-by-Step Disposal Methodology

    To guarantee a self-validating system, every step in this protocol includes a verification check to ensure the procedure has been executed correctly.

    Phase I: Collection and Containment
    • Select the Receptacle: Obtain a high-density polyethylene (HDPE) or glass waste container. Verification: Check the container for the EHS-approved "Non-Halogenated Organic Waste" label.

    • Transfer the Chemical: In a certified chemical fume hood, transfer any residual solid 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one or its solvent solutions into the waste container.

    • Rinse Contaminated Glassware: Triple-rinse the original reaction flask with a minimal volume of acetone or ethyl acetate. Add these rinses to the waste container. Causality: Triple-rinsing ensures >99% removal of the active pharmaceutical ingredient (API) from the glassware, rendering the glass safe for standard laboratory washing.

    Phase II: Labeling and Documentation
    • Log the Addition: Immediately update the waste log attached to the container. Write out the full chemical name; do not use abbreviations.

    • Concentration Noting: Note the approximate mass or concentration of the benzoxazolone derivative. Verification: Ensure the total volume of the container does not exceed 80% capacity to allow for vapor expansion.

    Phase III: EHS Transfer
    • Secondary Containment: Place the sealed waste container into a secondary containment bin (e.g., a chemically resistant tray) to prevent accidental spills during transport.

    • Request Pickup: Submit a hazardous waste pickup request to your institutional EHS department, classifying the primary hazard as "Toxic/Irritant - Organic Solid/Solution" [3].

    Operational Workflow Visualization

    The following decision tree illustrates the logical pathway for classifying and disposing of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one waste generated during drug development workflows.

    G A 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one Waste Generated B Is the compound dissolved in or mixed with Halogenated Solvents? A->B C Halogenated Waste Stream (Red Tag) B->C Yes (e.g., DCM, Chloroform) D Non-Halogenated Waste Stream (Green Tag) B->D No (e.g., DMSO, Acetone, Solid) E Secondary Containment & EHS Incineration Protocol C->E D->E

    Caption: Decision matrix for the segregation and EHS routing of benzoxazolone derivative waste.

    References

    • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, [Link].

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information, [Link].

    • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov, [Link].

    Handling

    Personal protective equipment for handling 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one

    As a Senior Application Scientist specializing in the integration of novel active pharmaceutical ingredients (APIs) into preclinical workflows, I frequently consult on the safe handling of highly potent, biologically act...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist specializing in the integration of novel active pharmaceutical ingredients (APIs) into preclinical workflows, I frequently consult on the safe handling of highly potent, biologically active compounds.

    Handling 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one —a potent benzoxazolone derivative and allosteric activator of Nicotinamide Phosphoribosyltransferase (NAMPT)—requires a rigorous, self-validating safety protocol. While NAMPT activators show immense promise in neuroprotection by boosting intracellular NAD+ levels[1][2], their status as novel research chemicals dictates that we apply the precautionary principle. Because long-term chronic toxicity data is often incomplete for novel APIs, we must treat this compound with strict high-containment protocols[3].

    This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely, ensuring both scientific integrity and operator protection.

    Chemical & Biological Hazard Profile

    To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physicochemical and biological properties of the compound.

    Benzoxazolone derivatives generally present as fine, electrostatically charged powders. They are classified under Acute Oral Toxicity Category 4 and are known skin and eye irritants[4]. Furthermore, because this specific compound acts as a NAMPT activator with high binding affinity (KD ≈ 132 nM)[2], accidental exposure could lead to unintended metabolic reprogramming at the cellular level.

    NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN Intermediate NAMPT->NMN Rate-Limiting Step Activator 3-(4-methoxybenzyl)- 1,3-benzoxazol-2(3H)-one Activator->NAMPT Allosteric Activation NAD NAD+ Production NMN->NAD Biosynthesis CellHealth Neuroprotection NAD->CellHealth Cellular Uptake

    Fig 1. NAMPT activation pathway driven by benzoxazolone derivatives to boost NAD+ levels.

    Quantitative Hazard & Containment Data
    ParameterValue / CategoryOperational Implication
    Acute Oral Toxicity (LD50) ~763 mg/kg (Rat, est.)Category 4 Hazard; mandates strict ingestion/inhalation prevention[4].
    NAMPT Binding Affinity (KD) 132 nMHigh biological potency; requires OEB 4/5 containment strategies[2][3].
    Physical State Fine Solid PowderHigh risk of aerosolization; do not handle in open draft spaces.
    Recommended Solvent DMSO (10-50 mM)DMSO is a potent skin penetration enhancer; requires chemical-resistant gloves.

    Mandatory Personal Protective Equipment (PPE)

    The selection of PPE is not arbitrary; it is a direct response to the compound's physical state and the solvents required for its formulation. Because 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one is highly hydrophobic, it is typically solubilized in Dimethyl Sulfoxide (DMSO). DMSO readily penetrates the dermal barrier and will carry dissolved APIs directly into the bloodstream.

    • Hand Protection (Critical): Double-gloving is mandatory. Use extended-cuff nitrile gloves (minimum 0.11mm thickness). Causality: Nitrile provides excellent resistance to DMSO. The outer glove acts as the primary chemical barrier and can be immediately discarded if contaminated, while the inner glove protects the operator during the doffing process.

    • Eye & Face Protection: ANSI Z87.1 certified chemical splash goggles. Causality: Safety glasses leave gaps; goggles prevent fine, electrostatically charged benzoxazolone dust from contacting the ocular mucosa[4].

    • Body Protection: A disposable, fluid-resistant Tyvek lab coat with knit cuffs. Causality: Woven cotton lab coats can trap fine powders and absorb DMSO spills, holding the toxicant against the skin. Tyvek repels liquids and prevents dust accumulation.

    • Respiratory Protection: If handling the powder outside of a dedicated isolator or Class II Biological Safety Cabinet (BSC), a NIOSH-approved N95 or P100 particulate respirator is required.

    Operational Workflow & Experimental Protocol

    To ensure a self-validating safety system, the handling of this compound must follow a strict, linear progression from preparation to decontamination.

    Handling_Workflow Prep 1. Risk Assessment & PPE Donning Transfer 2. Transfer to Containment Prep->Transfer Weigh 3. Weighing & Solubilization Transfer->Weigh Clean 4. Decontamination & Waste Disposal Weigh->Clean Doff 5. PPE Doffing & Exit Clean->Doff

    Fig 2. Sequential safety workflow for handling novel active pharmaceutical ingredients.

    Step-by-Step Methodology: Weighing and Solubilization
    • Environmental Preparation: Activate the Class II BSC or OEB 4 isolator[3]. Causality: Standard chemical fume hoods create turbulent drafts that can blow fine benzoxazolone powders out of the weigh boat. A BSC provides a smooth, downward laminar flow that traps particulates in a HEPA filter.

    • Static Mitigation: Wipe the exterior of the API vial and the anti-static weighing boat with a static-dissipative cloth. Causality: Benzoxazolone derivatives are prone to static cling, which can cause the powder to jump and contaminate the balance or the operator's gloves.

    • Powder Transfer: Using a micro-spatula, carefully transfer the required mass of 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one into the weigh boat.

    • In-Situ Solubilization: Do not transport the dry powder across the lab. Transfer the powder into a pre-labeled amber glass vial directly inside the BSC. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Sealing and Sonication: Cap the vial tightly with a PTFE-lined septum cap before removing it from the BSC. If sonication is required to achieve complete dissolution, place the sealed vial in an ultrasonic bath. Causality: Sonicating an open vial generates microscopic aerosols of the API-DMSO solution, posing a severe inhalation hazard.

    Spill Management and Disposal Plan

    Even with rigorous protocols, accidental releases can occur. The response must be immediate and chemically appropriate.

    Immediate Spill Response
    • Solid Powder Spill (<50 mg): Do not sweep. Sweeping aerosolizes the powder. Gently cover the spill with damp paper towels (moistened with water or 70% ethanol) to suppress dust. Carefully scoop the towels into a biohazard bag.

    • Liquid Spill (DMSO Stock Solution): Cover the spill with an inert, highly absorbent material (e.g., vermiculite or universal chemical absorbent pads). Do not use combustible materials like paper towels for large DMSO spills.

    Decontamination & Waste Disposal
    • Surface Decontamination: After clearing the spill, wash the affected area with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Causality: Bleach oxidizes residual organic compounds, effectively breaking down the active pharmacophore of the benzoxazolone ring, while ethanol removes aqueous residues and sterilizes the surface.

    • Solid Waste: All contaminated PPE, weigh boats, and absorbent materials must be double-bagged in highly visible biohazard bags and labeled explicitly as "Toxic Organic Solid Waste (Benzoxazolone Derivative / Novel API)".

    • Liquid Waste: Collect all DMSO stock solutions and liquid washings in compatible High-Density Polyethylene (HDPE) or glass waste containers. Critical Warning: Never mix DMSO waste with strong oxidizing agents (e.g., nitric acid), as this can trigger a violent exothermic reaction[4].

    By adhering to these protocols, research teams can safely exploit the therapeutic potential of NAMPT activators while maintaining an uncompromising standard of laboratory safety.

    References

    • BioSafe Tech by QUALIA. "Ensuring Compliance: OEB4 and OEB5 Isolator Standards." BioSafe Tech. Available at: [Link]

    • Frontiers in Pharmacology. "From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases." Frontiers. Available at: [Link]

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